2,4-Difluorophenylglyoxal hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O2.H2O/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-4H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILNRTMGRXGXSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)C=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382025 | |
| Record name | 2,4-DIFLUOROPHENYLGLYOXAL HYDRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79784-36-4 | |
| Record name | 2,4-DIFLUOROPHENYLGLYOXAL HYDRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,4-Difluorophenylglyoxal hydrate chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,4-Difluorophenylglyoxal Hydrate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Core Chemical Properties
This compound is an organic compound notable for its reactive glyoxal functional group and the presence of two fluorine atoms on the phenyl ring.[1] These structural features significantly influence its chemical behavior and utility in various applications.[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₃ | [1][2] |
| Molecular Weight | 188.13 g/mol | [1][2] |
| CAS Number | 79784-36-4 | [1][2] |
| Appearance | White to pale pink powder/solid | [3][4] |
| Melting Point | 52–54 °C (decomposes) | [1][2] |
| Boiling Point | 60-64 °C at 4 Torr | [2] |
| Solubility | Soluble in organic solvents such as acetonitrile and dichloromethane. | [1] |
| Purity (typical) | 95% | [1][3] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process starting from 1,3-difluorobenzene.[1] The most common route involves a Friedel-Crafts acylation followed by an oxidation reaction.[1]
Detailed Experimental Protocol: Two-Step Synthesis
Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene
This initial step involves the reaction of 1,3-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 2,4-difluoroacetophenone.[1]
-
Reactants: 1,3-Difluorobenzene, Acetyl chloride, Aluminum chloride (catalyst).
-
Solvent: Dichloroethane.
-
Procedure: 1,3-Difluorobenzene is reacted with acetyl chloride using AlCl₃ as a catalyst in dichloroethane. The reaction is regioselective due to the meta-directing effects of the fluorine substituents.[1]
-
Yield: This step typically results in a 75–85% yield of 2,4-difluoroacetophenone.[1]
Step 2: Selenium Dioxide Oxidation
The intermediate, 2,4-difluoroacetophenone, is then oxidized using selenium dioxide (SeO₂) to form the final product, this compound.[1]
-
Reactant: 2,4-difluoroacetophenone.
-
Oxidizing Agent: Selenium Dioxide (SeO₂).
-
Solvent System: A mixture of dioxane and water (typically in a 4:1 ratio) is used.[1] The presence of water is crucial for the in situ hydration of the resulting glyoxal to form the more stable hydrate.[1]
-
Temperature: The reaction is carried out at approximately 80°C.[1]
-
Mechanism: The acetophenone is oxidized by SeO₂, and the aqueous solvent facilitates the immediate hydration of the glyoxal product.[1]
Below is a diagram illustrating the synthesis workflow.
Caption: Synthesis workflow for this compound.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the glyoxal group, which is further enhanced by the electron-withdrawing effects of the two fluorine atoms on the phenyl ring.[1] This heightened electrophilicity makes the compound highly susceptible to nucleophilic attack.[1]
The molecule's reactivity allows it to participate in a variety of chemical transformations, making it a versatile building block in organic synthesis.[1] It can readily react with nucleophiles such as amines and thiols.[1]
The following diagram illustrates the key reactive site of the molecule.
Caption: Key reactivity of this compound.
Applications in Research and Development
This compound is a valuable compound with applications in several areas of scientific research and pharmaceutical development.
-
Organic Synthesis: It serves as a fundamental building block for the synthesis of more complex organic molecules, particularly fluorinated compounds.[1] It has been used in the synthesis of biologically active 1,2,4-triazine derivatives.[3]
-
Biological Studies: The compound is utilized in the study of enzyme mechanisms and for investigating biological pathways that involve glyoxal derivatives.[1]
-
Pharmaceutical Development: There is ongoing research into its potential as a pharmaceutical intermediate.[1][3] Its derivatives are being explored for the development of enzyme inhibitors and other therapeutic agents.[1] For instance, related structures are known to be potent inhibitors of p38 MAP kinase, an enzyme involved in inflammatory responses, suggesting potential applications in treating autoimmune and inflammatory diseases.
Safety and Handling
This compound is classified as an irritant.[2] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[4][5]
-
Handling: Use in a well-ventilated area is recommended, and inhalation of dust should be avoided.[4][5] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn.[2][4][5]
-
Storage: The compound should be stored in a tightly closed container in a dry and well-ventilated place.[4]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[4][5] If in eyes, rinse cautiously with water for several minutes.[2][4][5] If inhaled, move the person to fresh air.[4][5]
References
An In-Depth Technical Guide to 2,4-Difluorophenylglyoxal Hydrate (CAS: 79784-36-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Difluorophenylglyoxal hydrate (CAS: 79784-36-4), a key building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, outlines established synthesis protocols, and explores its applications, particularly in the development of kinase inhibitors. Special emphasis is placed on its role as a precursor to potent p38 MAP kinase inhibitors, with a detailed examination of the relevant signaling pathway. Experimental procedures are provided to facilitate practical application in a research and development setting.
Compound Profile
This compound is a versatile organic compound valued for its reactive α-dicarbonyl moiety and the presence of two fluorine atoms on the phenyl ring, which modulate its electronic properties and metabolic stability in derivative compounds.[1]
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 79784-36-4 | [2] |
| Molecular Formula | C₈H₆F₂O₃ | [2] |
| Molecular Weight | 188.13 g/mol | [2] |
| IUPAC Name | 2-(2,4-difluorophenyl)-2-oxoacetaldehyde;hydrate | [2] |
| Synonyms | 2,4-Difluorophenylglyoxal monohydrate, Benzeneacetaldehyde, 2,4-difluoro-α-oxo-, hydrate | [3] |
| Appearance | Pale orange to pink powder | [4] |
| Melting Point | 52-54 °C (decomposes) | [2] |
| Boiling Point | 60-64 °C at 4 Torr | [5] |
| Solubility | Soluble in organic solvents such as acetonitrile and dichloromethane. | [2] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves a two-step process starting from 1,3-difluorobenzene. This process includes the Friedel-Crafts acylation to form an acetophenone intermediate, followed by oxidation.
Experimental Workflow: Synthesis of this compound
Detailed Experimental Protocols
Step 1: Preparation of 2',4'-Difluoroacetophenone
This procedure is adapted from established Friedel-Crafts acylation methods.
-
Materials: 1,3-Difluorobenzene, Acetyl chloride, Anhydrous Aluminum Chloride, Dichloroethane, Hydrochloric acid, Sodium bicarbonate solution, Anhydrous sodium sulfate, Dichloromethane.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloroethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
After the addition of acetyl chloride is complete, add 1,3-difluorobenzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux (approximately 84 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2',4'-difluoroacetophenone as a liquid.[6]
-
Step 2: Oxidation of 2',4'-Difluoroacetophenone to this compound
This procedure utilizes selenium dioxide as the oxidizing agent.
-
Materials: 2',4'-Difluoroacetophenone, Selenium dioxide, Dioxane, Water.
-
Procedure:
-
In a round-bottom flask, dissolve 2',4'-difluoroacetophenone (1.0 equivalent) in a 4:1 mixture of dioxane and water.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture at 80 °C with stirring for 6-12 hours, monitoring the reaction progress by TLC. The formation of a black precipitate of selenium is indicative of the reaction proceeding.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the selenium precipitate.
-
Concentrate the filtrate under reduced pressure to remove the dioxane.
-
Extract the remaining aqueous solution with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford the desired product as a crystalline solid.[1]
-
Applications in the Synthesis of Bioactive Molecules
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, many of which exhibit significant biological activity. A notable application is in the synthesis of 1,2,4-triazine derivatives, which have been identified as potent inhibitors of p38 MAP kinase.[7][8]
Synthesis of 1,2,4-Triazine Derivatives
The α-dicarbonyl functionality of this compound allows for facile condensation reactions with compounds containing adjacent nucleophilic groups, such as amidrazones, to form heterocyclic rings.
Experimental Protocol: One-Pot Synthesis of a 3-Substituted-5,6-bis(2,4-difluorophenyl)-1,2,4-triazine
This is a general protocol adapted from known procedures for the synthesis of 1,2,4-triazines from 1,2-dicarbonyl compounds.[9]
-
Materials: this compound, a suitable amidrazone (e.g., benzamidrazone for a 3-phenyl substituent), Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the chosen amidrazone (1.0 equivalent) in ethanol.
-
Heat the reaction mixture at reflux for 3-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the desired 1,2,4-triazine derivative.
-
Role as a p38 MAP Kinase Inhibitor Precursor
The 2,4-difluorophenyl moiety is a common feature in many potent and selective p38 MAP kinase inhibitors.[1][10] These inhibitors are of significant interest in drug development for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.[1]
The p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a key signaling cascade that responds to environmental stress and inflammatory cytokines. Its activation leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2]
Mechanism of Inhibition
Many small molecule inhibitors of p38 MAP kinase are ATP-competitive, binding to the ATP-binding pocket of the enzyme. The 2,4-difluorophenyl group often plays a crucial role in establishing key interactions within this pocket, contributing to the inhibitor's potency and selectivity. The fluorine atoms can form favorable interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the kinase domain.
Conclusion
This compound is a valuable and reactive intermediate with significant applications in organic synthesis and medicinal chemistry. Its straightforward synthesis and its utility as a precursor for potent p38 MAP kinase inhibitors make it a compound of high interest for researchers in drug discovery and development. The detailed protocols and pathway information provided in this guide serve as a practical resource for the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 3. 2',4'-Difluoroacetophenone CAS#: 364-83-0 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2 ,4 -Difluoroacetophenone 98 364-83-0 [sigmaaldrich.com]
- 6. Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38 alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.info [ijpsr.info]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 2,4-Difluorophenylglyoxal hydrate, a valuable intermediate in pharmaceutical and chemical research. The document details the primary synthetic pathway, including experimental protocols, quantitative data, and a visual representation of the chemical transformations.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules and fluorinated compounds. Its utility in medicinal chemistry, particularly in the development of enzyme inhibitors, makes a thorough understanding of its synthesis crucial for researchers in drug discovery and development. The presence of the difluoro-substituted phenyl ring and the reactive glyoxal hydrate moiety provides a versatile scaffold for the creation of complex molecular architectures.
Synthetic Pathway Overview
The most common and efficient synthesis of this compound is a two-step process. The synthesis commences with the Friedel-Crafts acylation of 1,3-difluorobenzene to produce the intermediate, 2,4-difluoroacetophenone. This intermediate is then subjected to an oxidation reaction using selenium dioxide to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.
| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Friedel-Crafts Acylation | 1,3-Difluorobenzene, Acetyl Chloride | Aluminum Chloride | Excess 1,3-Difluorobenzene | 25-55 | ~94 | >98 |
| 2 | Selenium Dioxide Oxidation | 2,4-Difluoroacetophenone | Selenium Dioxide | Dioxane/Water (4:1) | 80 | 75-85 | >95 |
Experimental Protocols
Step 1: Synthesis of 2,4-Difluoroacetophenone (Friedel-Crafts Acylation)
This procedure details the synthesis of the acetophenone intermediate via Friedel-Crafts acylation of 1,3-difluorobenzene.
Materials:
-
1,3-Difluorobenzene
-
Acetyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in excess 1,3-difluorobenzene (acting as the solvent), acetyl chloride is added dropwise at a temperature maintained between 10-25°C. The molar ratio of 1,3-difluorobenzene to acetyl chloride is typically between 1.8 and 3.0.
-
After the addition is complete, the reaction mixture is stirred at a temperature between 25-55°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and finally with brine.
-
The organic phase is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The excess 1,3-difluorobenzene is recovered by distillation. The crude 2,4-difluoroacetophenone is then purified by vacuum distillation to yield a colorless liquid.
Step 2: Synthesis of this compound (Selenium Dioxide Oxidation)
This protocol describes the oxidation of 2,4-difluoroacetophenone to the final hydrated glyoxal product.
Materials:
-
2,4-Difluoroacetophenone
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Toluene
-
Hexane
Procedure:
-
A mixture of 2,4-difluoroacetophenone and a molar excess of selenium dioxide is prepared in a solvent system of 1,4-dioxane and water (typically in a 4:1 ratio).
-
The reaction mixture is heated to 80°C with vigorous stirring. The reaction is monitored for the disappearance of the starting material by TLC or GC.
-
Once the reaction is complete, the mixture is cooled to room temperature, and the precipitated elemental selenium is removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the dioxane.
-
The resulting aqueous residue is extracted with a suitable organic solvent, such as ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
Purification of the crude product is achieved by recrystallization from a toluene/hexane solvent system to afford this compound as a crystalline solid.[1]
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from starting materials to the purified final product.
References
An In-depth Technical Guide to the Molecular Structure and Properties of 2,4-Difluorophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,4-Difluorophenylglyoxal hydrate. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and organic synthesis, where this compound serves as a valuable intermediate.[1]
Molecular Identity and Physicochemical Properties
This compound is a stable, crystalline solid at room temperature.[1][2] The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly influences the reactivity of the adjacent glyoxal moiety, making it a versatile building block in organic synthesis.[1]
| Identifier | Value |
| IUPAC Name | 2-(2,4-difluorophenyl)-2-oxoacetaldehyde hydrate |
| CAS Number | 79784-36-4[1] |
| Molecular Formula | C₈H₆F₂O₃[1] |
| Molecular Weight | 188.13 g/mol [1] |
| Appearance | White to pale pink powder[2] |
| Melting Point | 52-54 °C (decomposes)[1] |
| Boiling Point | 60-64 °C at 4 Torr |
| Solubility | Soluble in organic solvents such as acetonitrile and dichloromethane.[1] |
Synthesis and Reaction Mechanisms
The primary route for the synthesis of this compound involves the selenium dioxide-mediated oxidation of 2,4-difluoroacetophenone. This precursor is typically prepared via a Friedel-Crafts acylation of 1,3-difluorobenzene.
Synthesis Workflow
The following diagram illustrates the two-step synthesis process from 1,3-difluorobenzene to this compound.
References
A Technical Guide to the Solubility of 2,4-Difluorophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 2,4-Difluorophenylglyoxal hydrate. Due to the limited availability of specific quantitative data for this compound, this guide also includes qualitative solubility information for structurally related compounds to provide a comparative context. Furthermore, a detailed experimental protocol for determining the solubility of crystalline organic compounds, which can be readily adapted for this compound, is provided.
Data Presentation: Solubility of this compound and Related Compounds
The following table summarizes the known qualitative and quantitative solubility data for this compound and structurally similar compounds. The inclusion of related compounds aims to offer researchers a baseline for solvent selection in their experimental work.
| Compound | Solvent | Temperature | Solubility | Data Type |
| This compound | Acetonitrile | Not Specified | Soluble | Qualitative |
| Dichloromethane | Not Specified | Soluble | Qualitative | |
| Water | Not Specified | Soluble | Qualitative | |
| Phenylglyoxal hydrate | Water | Not Specified | Partly miscible | Qualitative |
| 95% Ethanol | Not Specified | Soluble (5%) | Semi-quantitative | |
| 2,4-Difluorobenzaldehyde | DMSO | Not Specified | 60 mg/mL | Quantitative |
Note: The solubility of this compound in acetonitrile, dichloromethane, and water is noted, but quantitative values are not publicly available. The data for phenylglyoxal hydrate and 2,4-difluorobenzaldehyde are provided as references due to their structural similarities.
Experimental Protocols: Gravimetric Method for Solubility Determination
The following is a detailed protocol for the gravimetric determination of the solubility of a crystalline organic compound like this compound. This method is robust, straightforward, and relies on accurately weighing the solute dissolved in a saturated solution.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (e.g., water, acetonitrile, dichloromethane)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)
-
Vials or flasks with airtight seals
-
Calibrated pipettes
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Separation of the Saturated Solution:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a calibrated pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a filter (e.g., a 0.45 µm PTFE or nylon filter, depending on solvent compatibility).
-
-
Gravimetric Analysis:
-
Tare a clean, dry, and pre-weighed evaporating dish or beaker on an analytical balance.
-
Transfer the accurately measured volume of the saturated solution into the tared container.
-
Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of this compound.
-
Once the solvent has completely evaporated, transfer the container to a desiccator to cool to room temperature.
-
Weigh the container with the dried solute residue on the analytical balance.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the tare weight of the container from the final constant weight.
-
The solubility (S) is then calculated using the following formula:
S (g/L) = (Mass of solute in g / Volume of solution in L)
-
Safety Precautions:
-
Always handle this compound and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Gravimetric solubility determination workflow.
Spectroscopic Profile of 2,4-Difluorophenylglyoxal Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-difluorophenylglyoxal hydrate. Due to the limited availability of experimentally derived public data, this document combines predicted spectroscopic values with established experimental protocols to serve as a valuable resource for the characterization of this compound.
Compound Overview
This compound is a derivative of phenylglyoxal with two fluorine substituents on the benzene ring.[1] It is a solid with a melting point of 52-54 °C, at which it decomposes.[2] The compound has a molecular formula of C₈H₆F₂O₃ and a molecular weight of 188.13 g/mol .[1] Its chemical structure plays a significant role in its reactivity and spectroscopic properties.
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound based on its structure and publicly available information for similar compounds.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. The predicted mass spectral data for various adducts of 2,4-difluorophenylglyoxal (anhydrous form, C₈H₄F₂O₂) are presented below.[3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 171.02521 |
| [M+Na]⁺ | 193.00715 |
| [M-H]⁻ | 169.01065 |
| [M+NH₄]⁺ | 188.05175 |
| [M+K]⁺ | 208.98109 |
| [M+H-H₂O]⁺ | 153.01519 |
| [M+HCOO]⁻ | 215.01613 |
| [M]⁺ | 170.01738 |
| [M]⁻ | 170.01848 |
Table 1: Predicted Mass Spectrometry Data for 2,4-Difluorophenylglyoxal (anhydrous).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the aldehydic proton, and the hydroxyl protons of the hydrate. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the carbonyl groups.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 7.0 - 8.2 | Multiplet |
| Aldehydic CH (of glyoxal) | 9.5 - 10.5 | Singlet |
| Hydrate OH | 5.0 - 6.0 (broad) | Singlet |
| Gem-diol CH (of hydrate) | 5.5 - 6.5 | Singlet |
Table 2: Expected ¹H NMR Data for this compound.
The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbonyl carbons, and the gem-diol carbon of the hydrate. The carbon atoms attached to fluorine will exhibit C-F coupling.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Aromatic C-F | 160 - 170 (d, ¹JCF) |
| Aromatic CH | 105 - 135 |
| Aromatic C-CO | 130 - 140 |
| Carbonyl C=O (ketone) | 185 - 195 |
| Carbonyl C=O (aldehyde) | 190 - 200 |
| Gem-diol C(OH)₂ (hydrate) | 90 - 100 |
Table 3: Expected ¹³C NMR Data for this compound. 'd' denotes a doublet due to carbon-fluorine coupling.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (hydrate) | 3200 - 3600 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aldehydic C-H Stretch | 2700 - 2900 |
| C=O Stretch (conjugated) | 1680 - 1710 |
| Aromatic C=C Stretch | 1580 - 1620, 1450 - 1500 |
| C-F Stretch | 1100 - 1300 |
Table 4: Expected Infrared (IR) Absorption Data for this compound.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal. This is often the simplest method for solid samples.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the ATR setup or the KBr pellet in the sample compartment of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[4] Further dilute the solution as needed for the specific instrument.[4]
-
Ionization: Introduce the sample solution into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Electron Impact (EI) may also be used, but can cause significant fragmentation.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
A Theoretical and Computational Investigation of 2,4-Difluorophenylglyoxal Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,4-Difluorophenylglyoxal hydrate, with the molecular formula C8H6F2O3, is a derivative of phenylglyoxal distinguished by the presence of two fluorine atoms on the benzene ring.[1] These electron-withdrawing fluorine atoms are expected to significantly influence the electronic structure and reactivity of the glyoxal moiety. In its hydrated form, the aldehyde group exists as a geminal diol, a common characteristic of glyoxals in aqueous environments.[2] Theoretical studies, primarily employing quantum chemical methods, are indispensable for gaining a detailed understanding of the conformational landscape, electronic properties, and spectroscopic signatures of such molecules. This guide serves as a detailed protocol for conducting such theoretical investigations.
Molecular Properties and Computational Data
While specific experimentally or computationally determined values for this compound are not extensively reported, theoretical calculations would yield a wealth of quantitative data. The following tables present the expected types of data that would be generated from a computational study, based on typical values for similar aromatic compounds.
Table 1: Optimized Geometric Parameters (Illustrative)
Density Functional Theory (DFT) calculations with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) would be used to obtain the optimized molecular geometry.
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
| Bond Lengths (Å) | C-C (Aromatic Ring) | 1.39 - 1.41 |
| C-F | 1.34 - 1.36 | |
| C-C (Glyoxal) | 1.52 - 1.55 | |
| C=O | 1.21 - 1.23 | |
| C-O (Hydrate) | 1.41 - 1.43 | |
| O-H (Hydrate) | 0.96 - 0.98 | |
| Bond Angles (°) | C-C-C (Aromatic Ring) | 118 - 122 |
| F-C-C | 117 - 120 | |
| O=C-C | 120 - 123 | |
| O-C-O (Hydrate) | 108 - 112 | |
| Dihedral Angles (°) | Phenyl Ring - Glyoxal | 15 - 25 |
Table 2: Calculated Vibrational Frequencies (Illustrative)
The vibrational spectrum can be predicted from the second derivatives of the energy. These frequencies are crucial for the interpretation of experimental IR and Raman spectra.
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) (Illustrative) |
| O-H Stretch | Hydroxyl (Hydrate) | 3400 - 3600 |
| C-H Stretch | Aromatic Ring | 3000 - 3100 |
| C=O Stretch | Ketone | 1680 - 1710 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-F Stretch | Fluoroaromatic | 1100 - 1300 |
| C-O Stretch | Hydroxyl (Hydrate) | 1000 - 1150 |
Table 3: Thermodynamic Properties at 298.15 K (Illustrative)
Thermodynamic parameters are essential for understanding the stability and reactivity of the molecule.
| Property | Unit | Calculated Value (Illustrative) |
| Zero-point vibrational energy | kcal/mol | 85 - 95 |
| Enthalpy | kcal/mol | -150 to -170 |
| Gibbs Free Energy | kcal/mol | -120 to -140 |
| Entropy | cal/mol·K | 90 - 105 |
Experimental and Computational Protocols
The following sections detail the standard methodologies for a comprehensive theoretical study of this compound.
Quantum Chemical Calculations
Objective: To determine the electronic structure, optimized geometry, vibrational frequencies, and thermodynamic properties of this compound.
Methodology:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan will be utilized.
-
Level of Theory: Density Functional Theory (DFT) is a suitable and widely used method for molecules of this size. The B3LYP hybrid functional is a common choice that provides a good balance between accuracy and computational cost.
-
Basis Set: The Pople-style basis set 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of oxygen and fluorine, while the polarization functions (d,p) are necessary for describing the bonding environment accurately.
-
Geometry Optimization: An initial guess for the molecular structure will be built and then fully optimized without any symmetry constraints to find the lowest energy conformation. A frequency calculation will be performed on the optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies).
-
Vibrational Analysis: The vibrational frequencies and corresponding normal modes will be calculated from the optimized geometry. The results can be used to simulate the infrared and Raman spectra of the molecule.
-
Thermodynamic Analysis: Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy will be calculated from the vibrational analysis at a standard temperature and pressure (298.15 K and 1 atm).
Conformational Analysis
Objective: To identify the most stable conformers of this compound, particularly concerning the orientation of the hydrated glyoxal side chain relative to the difluorophenyl ring.
Methodology:
-
A potential energy surface (PES) scan will be performed by systematically rotating the dihedral angle between the phenyl ring and the glyoxal group.
-
The energy of the molecule will be calculated at each incremental step of the rotation.
-
The resulting energy profile will reveal the global and local minima, corresponding to the most stable and metastable conformers, respectively. The transition states connecting these minima will also be identified.
Visualizations
Computational Workflow
The following diagram illustrates the typical workflow for a theoretical investigation of a molecule like this compound.
Caption: A flowchart of the computational chemistry workflow.
Hypothetical Signaling Pathway Inhibition
Glyoxal derivatives can act as inhibitors of various enzymes. The diagram below illustrates a hypothetical signaling pathway where a molecule like this compound could play an inhibitory role.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to study this compound. Although specific data for this molecule is sparse in the public domain, the protocols and expected data presented herein offer a robust framework for future research. Such studies are critical for a deeper understanding of its chemical properties and for guiding the development of new pharmaceuticals. The application of these computational techniques will undoubtedly accelerate the rational design of novel molecules with enhanced biological activity.
References
An In-depth Technical Guide to 2,4-Difluorophenylglyoxal Hydrate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluorophenylglyoxal hydrate is a key organic compound and building block in the synthesis of a variety of more complex molecules, particularly in the realm of pharmaceuticals.[1] Its structural features, including a reactive glyoxal group and a difluorinated phenyl ring, make it a valuable intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a focus on its role in the development of enzyme inhibitors.
Chemical and Physical Properties
This compound is commercially available, typically with a purity of 95% or higher.[1]
| Property | Value | Reference |
| CAS Number | 79784-36-4 | [2][3][4] |
| Molecular Formula | C₈H₆F₂O₃ | [1] |
| Molecular Weight | 188.13 g/mol | [1] |
| Appearance | White to pale pink powder | [2] |
| Melting Point | 48.5-57.5 °C | [2] |
Synthesis of this compound
The most common and well-documented method for the synthesis of this compound is a two-step process starting from 1,3-difluorobenzene.[1] This process involves a Friedel-Crafts acylation followed by an oxidation reaction.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene to 2,4-Difluoroacetophenone
This reaction introduces an acetyl group to the 1,3-difluorobenzene ring to form 2,4-difluoroacetophenone.
-
Reactants: 1,3-Difluorobenzene, Acetyl chloride, Aluminum chloride (catalyst)
-
Solvent: Dichloroethane
-
General Procedure:
-
To a cooled (0-5 °C) suspension of anhydrous aluminum chloride in dichloroethane, acetyl chloride is added dropwise.
-
1,3-Difluorobenzene is then added slowly to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield 2,4-difluoroacetophenone.
-
-
Yield: 75-85%[1]
Step 2: Selenium Dioxide Oxidation of 2,4-Difluoroacetophenone to this compound
The intermediate, 2,4-difluoroacetophenone, is then oxidized to the final product.
-
Reactant: 2,4-Difluoroacetophenone
-
Oxidizing Agent: Selenium dioxide (SeO₂)
-
Solvent: A mixture of dioxane and water (commonly in a 4:1 ratio)
-
General Procedure:
-
A mixture of 2,4-difluoroacetophenone and selenium dioxide in aqueous dioxane is heated.
-
The reaction is typically maintained at around 80°C and monitored until the starting material is consumed.[1]
-
The reaction mixture is then filtered to remove selenium byproducts.
-
The filtrate is concentrated, and the product is purified, often through recrystallization, to yield this compound.[1]
-
Below is a DOT script for a diagram illustrating the synthesis workflow.
Caption: Workflow for the two-step synthesis of this compound.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of various biologically active compounds.[1] Its primary application lies in the development of enzyme inhibitors, particularly for the treatment of inflammatory diseases.[1]
Intermediate for p38 MAP Kinase Inhibitors
The 2,4-difluorophenyl moiety is a common feature in a class of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] This enzyme plays a critical role in the signaling cascade that leads to the production of pro-inflammatory cytokines. A notable example of a complex inhibitor that can be synthesized from a 2,4-difluorobenzoyl precursor is Tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate.[1] The synthesis of such complex molecules often involves multiple steps where the this compound can serve as a key starting material for introducing the 2,4-difluorobenzoyl group.
Below is a DOT script for a diagram illustrating a logical synthetic pathway to a p38 MAP kinase inhibitor.
Caption: Logical workflow for the synthesis of a p38 MAP kinase inhibitor.
p38 MAP Kinase Signaling Pathway and Inhibition
The p38 MAP kinase signaling pathway is a key regulator of cellular responses to stress and inflammation. The pathway is activated by various extracellular stimuli, leading to the phosphorylation and activation of downstream targets that control the synthesis of inflammatory cytokines like TNF-α and IL-1β. Inhibitors containing the 2,4-difluorobenzoyl moiety can block the activity of p38 MAP kinase, thereby preventing the downstream signaling and reducing the production of these inflammatory mediators.
Below is a DOT script for a diagram illustrating the p38 MAP kinase signaling pathway and the point of inhibition.
Caption: Simplified p38 MAP kinase signaling pathway and its inhibition.
Conclusion
This compound is a synthetically versatile and commercially important chemical intermediate. Its straightforward two-step synthesis from readily available starting materials makes it an attractive building block for complex molecular architectures. Its most significant application to date is in the development of p38 MAP kinase inhibitors for the treatment of inflammatory diseases, highlighting the importance of fluorinated synthons in modern drug discovery. Further research into the applications of this compound could unveil new therapeutic agents and materials.
References
Technical Guide: Physical Characteristics of 2,4-Difluorophenylglyoxal Hydrate Powder
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physical characteristics of 2,4-Difluorophenylglyoxal hydrate powder. The information is compiled from commercially available data and supplemented with established, standardized experimental protocols for characterization.
Compound Identification and Properties
This compound is a fluorinated organic compound utilized in various chemical and biological research applications, notably as a pharmaceutical intermediate and in the synthesis of biologically active compounds.[1] Its reactivity is influenced by the presence of both the glyoxal functional group and the electron-withdrawing fluorine atoms on the benzene ring.[1]
The key physical and chemical identifiers for this compound are summarized in the table below.
| Identifier | Value |
| CAS Number | 79784-36-4[1][2][3][4] |
| Molecular Formula | C₈H₆F₂O₃[1][2] |
| Molecular Weight | 188.13 g/mol [1][2] |
| IUPAC Name | 2-(2,4-difluorophenyl)-2-oxoacetaldehyde;hydrate[1][3] |
| Synonyms | 2,4-Difluorophenylglyoxal monohydrate[4][5] |
Physical Characteristics
The physical properties of the powder are crucial for handling, formulation, and quality control. The data presented here is aggregated from various suppliers and literature.
| Physical Property | Observed Value/Characteristic |
| Appearance | White to pale pink powder or crystalline solid.[1][3] |
| Melting Point | 48.5–57.5 °C[3]; typically cited as 52–54 °C (with decomposition).[1][2] |
| Boiling Point | 60–64 °C at 4 Torr.[2][4] |
| Solubility | Soluble in organic solvents such as acetonitrile and dichloromethane; also reported as soluble in water.[1][4] |
Standardized Experimental Protocols
To ensure reproducibility and accuracy in the characterization of this compound powder, the following general methodologies are recommended. These protocols are based on standard laboratory practices.
3.1 Determination of Appearance
This protocol describes the visual inspection of the powder for its fundamental physical properties, such as color and form.
-
Objective: To qualitatively describe the color and form of the substance.
-
Methodology:
-
Place a small, representative sample of the powder on a clean, dry watch glass or white surface.
-
Set up an inspection area with a non-glare light source against both a white and a black background.[6][7]
-
Observe the sample under consistent lighting conditions. The use of a magnifying glass is optional.
-
Record the color of the powder (e.g., white, off-white, pale pink).
-
Describe the form of the powder (e.g., crystalline, amorphous, fine powder).[8]
-
Compare the observations against the reference specifications for the material.
-
3.2 Determination of Melting Point (Capillary Method)
The melting point is a key indicator of purity. The capillary method is a widely accepted technique.
-
Objective: To determine the temperature range over which the solid powder transitions to a liquid.
-
Methodology:
-
Sample Preparation: Ensure the powder sample is completely dry.[5][9][10] Load the sample into a glass capillary tube (sealed at one end) to a height of 2-3 mm.[10][11] Pack the sample tightly by tapping the tube on a hard surface or by dropping it through a longer glass tube.[5][10]
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to a temperature approximately 5-10°C below the expected melting point.[11]
-
Decrease the heating rate to approximately 1-2°C per minute to allow for thermal equilibrium.[11]
-
Record the temperature at which the first droplet of liquid is observed. This is the onset of melting.
-
Continue heating slowly and record the temperature at which the last solid particle melts. This is the clear point.
-
The recorded melting range provides an indication of purity; pure compounds typically have a sharp melting range of 0.5-1.0°C.
-
-
3.3 Determination of Boiling Point (Thiele Tube Method)
Since this compound has a boiling point recorded under vacuum, specialized equipment is needed. For general atmospheric pressure determination, the Thiele tube method is a common micro-technique.
-
Objective: To determine the temperature at which the vapor pressure of the substance equals the atmospheric pressure.
-
Methodology:
-
Sample Preparation: Place a small amount of the liquid sample (if melted) or a solution in a small test tube (fusion tube).
-
Capillary Inversion: Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.[1][4]
-
Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or thread. Place the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.[4][12]
-
Measurement:
-
Heat the side arm of the Thiele tube gently and slowly.[4]
-
Observe the inverted capillary tube. As the temperature rises, a rapid and continuous stream of bubbles will emerge from the open end.[1][4]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[4][12]
-
Record the barometric pressure along with the boiling point, as it significantly affects the measurement.[2]
-
-
3.4 Determination of Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent, which is a fundamental parameter in drug development.[13]
-
Objective: To determine the saturation concentration of the compound in a given solvent at a constant temperature.
-
Methodology:
-
System Preparation: Add an excess amount of the powder to a known volume of the desired solvent (e.g., water, acetonitrile, dichloromethane) in a sealed container, such as a screw-cap vial.[14]
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[14] A mechanical shaker or orbital incubator is recommended.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the saturated solution by centrifugation or filtration. Ensure the separation method does not alter the temperature or composition of the solution.
-
Analysis: Accurately measure the concentration of the solute in the clear, saturated solution using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
-
Visualization of Characterization Workflow
The following diagram illustrates a standardized workflow for the physical characterization of a chemical powder like this compound.
Caption: Workflow for Physical Characterization of a Powder.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. biorelevant.com [biorelevant.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. westlab.com [westlab.com]
- 6. SOP FOR VISUAL INSPECTION OF AMPOULES AND PARENTERAL PRODUCTS – PharmaGuideHub [pharmaguidehub.com]
- 7. biomanufacturing.org [biomanufacturing.org]
- 8. pharmadocx.com [pharmadocx.com]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. thinksrs.com [thinksrs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Solubility Measurements | USP-NF [uspnf.com]
- 14. uspbpep.com [uspbpep.com]
An In-depth Technical Guide on the Electrophilicity of the Glyoxal Group in Difluorophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilicity of the glyoxal group in difluorophenylglyoxal hydrate, a key building block in the synthesis of pharmacologically active compounds, including p38 MAP kinase inhibitors. The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly enhances the electrophilic character of the adjacent glyoxal moiety, rendering it highly reactive towards nucleophiles. This heightened reactivity is crucial for its role in covalent modification of biological targets, particularly amino acid residues in proteins. This guide will delve into the theoretical underpinnings of this enhanced electrophilicity, present comparative reactivity data, detail experimental protocols for assessing its reactivity, and visualize its involvement in relevant biological pathways and experimental workflows.
Introduction: The Significance of Electrophilicity in Drug Design
Electrophilicity, the ability of a molecule to attract electrons, is a fundamental concept in organic chemistry with profound implications for drug design and development. Electrophilic functional groups can form covalent bonds with nucleophilic residues in target proteins, leading to irreversible or slowly reversible inhibition. This covalent targeting strategy offers several advantages, including increased potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for non-covalent inhibitors.
The α-oxoaldehyde, or glyoxal, group is a potent electrophile due to the presence of two adjacent carbonyl groups. Its reactivity can be further modulated by substituents on an adjacent aromatic ring. Difluorophenylglyoxal hydrate, with its two fluorine substituents, serves as a compelling case study of how electronic effects can be harnessed to fine-tune the reactivity of a pharmacophore.
Factors Influencing the Electrophilicity of the Glyoxal Group
The electrophilicity of the glyoxal group in difluorophenylglyoxal hydrate is primarily governed by two factors:
-
Inductive Effect: The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This effect is transmitted through the sigma bonds, pulling electron density away from the glyoxal moiety and increasing the partial positive charge on the carbonyl carbons.
-
Hydrate-Aldehyde Equilibrium: In aqueous solution, glyoxals exist in equilibrium with their hydrate (gem-diol) forms.[1] The position of this equilibrium is influenced by the electronic nature of the substituents. Electron-withdrawing groups, such as fluorine, destabilize the carbonyl form and favor the formation of the hydrate.[1][2] While the hydrate itself is less electrophilic, the equilibrium ensures a sufficient concentration of the highly reactive aldehyde form is present to engage with nucleophiles.
Quantitative Assessment of Electrophilicity
The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). Electron-withdrawing groups have positive σ values, and a positive ρ value for a reaction indicates that it is accelerated by such groups. The reaction of phenylglyoxals with nucleophiles like the guanidinium group of arginine is known to have a positive ρ value.[3]
Table 1: Hammett Substituent Constants and Predicted Relative Reactivity of Substituted Phenylglyoxals
| Substituent (para-position) | Hammett Constant (σp) | Predicted Relative Reactivity (k/k₀) |
| -OCH₃ | -0.27 | < 1 (Deactivated) |
| -CH₃ | -0.17 | < 1 (Deactivated) |
| -H | 0.00 | 1 (Reference) |
| -Cl | 0.23 | > 1 (Activated) |
| -F | 0.06 | > 1 (Activated) |
| -NO₂ | 0.78 | >> 1 (Strongly Activated) |
Note: This table provides a qualitative comparison. The actual reactivity of difluorophenylglyoxal hydrate will be influenced by the combined effects of two fluorine atoms.
The presence of two fluorine atoms in difluorophenylglyoxal hydrate is expected to significantly increase the electrophilicity of the glyoxal group, making it more reactive than unsubstituted phenylglyoxal and monochloro- or monofluoro-substituted analogs.
Role in the Synthesis of p38 MAP Kinase Inhibitors
Difluorophenylglyoxal hydrate is a valuable intermediate in the synthesis of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[4][5] The p38 MAP kinase signaling pathway plays a crucial role in the inflammatory response, and its inhibition is a therapeutic strategy for a range of autoimmune and inflammatory diseases.
The synthesis of certain p38 inhibitors, such as those based on a pyridinylquinoxaline scaffold, involves the condensation of a difluorophenyl-α-diketone (derived from difluorophenylglyoxal) with a diamine.[5] The high electrophilicity of the glyoxal precursor facilitates this key bond-forming reaction.
Experimental Protocols
The following protocols are adapted from established methods for characterizing the reactivity of electrophilic aldehydes and can be applied to difluorophenylglyoxal hydrate.
Determination of Reactivity with a Model Nucleophile (e.g., N-acetylcysteine) by UV-Vis Spectroscopy
This method allows for the determination of the pseudo-first-order rate constant for the reaction of difluorophenylglyoxal hydrate with a model thiol nucleophile.
Materials:
-
Difluorophenylglyoxal hydrate
-
N-acetylcysteine
-
Phosphate buffer (pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of difluorophenylglyoxal hydrate in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of N-acetylcysteine in phosphate buffer.
-
In a quartz cuvette, mix the phosphate buffer and N-acetylcysteine solution to achieve a final concentration of the nucleophile that is in large excess (e.g., 10-fold or greater) compared to the electrophile.
-
Initiate the reaction by adding a small volume of the difluorophenylglyoxal hydrate stock solution to the cuvette and mix rapidly.
-
Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs and the reactants do not. The formation of the adduct can often be monitored in the 280-340 nm range.
-
Record the absorbance as a function of time.
-
Fit the data to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs).
-
Repeat the experiment at different concentrations of N-acetylcysteine.
-
Plot k_obs versus the concentration of N-acetylcysteine. The slope of the resulting line will be the second-order rate constant (k₂), a quantitative measure of reactivity.
Analysis of Protein Adducts by Mass Spectrometry
This protocol describes a general workflow for identifying the covalent adduction of difluorophenylglyoxal hydrate to a model protein.
Materials:
-
Difluorophenylglyoxal hydrate
-
Model protein (e.g., bovine serum albumin)
-
Ammonium bicarbonate buffer
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (proteomics grade)
-
LC-MS/MS system
Procedure:
-
Incubate the model protein with an excess of difluorophenylglyoxal hydrate in ammonium bicarbonate buffer at 37°C for a defined period.
-
Reduce the protein disulfide bonds with DTT.
-
Alkylate the resulting free thiols with IAM.
-
Digest the protein into peptides using trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including a variable modification on nucleophilic residues (e.g., arginine, lysine, cysteine) corresponding to the mass of the difluorophenylglyoxal adduct.
Conclusion
The difluorination of the phenyl ring in difluorophenylglyoxal hydrate significantly enhances the electrophilicity of the glyoxal group, making it a highly reactive and versatile building block in medicinal chemistry. This heightened electrophilicity is key to its utility in the synthesis of covalent inhibitors, such as those targeting the p38 MAP kinase. While direct quantitative data on its reactivity remains to be fully elucidated in publicly accessible literature, the principles of physical organic chemistry provide a strong basis for understanding and predicting its behavior. The experimental protocols outlined in this guide offer a framework for the quantitative assessment of its reactivity and its interactions with biological macromolecules. Further studies characterizing the precise kinetics and selectivity of difluorophenylglyoxal hydrate will undoubtedly contribute to the rational design of next-generation covalent therapeutics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 10.5 Nucleophilic Addition of H2O: Hydration – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 3. benchchem.com [benchchem.com]
- 4. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 5. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 2,4-Difluorophenylglyoxal Hydrate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,4-difluorophenylglyoxal hydrate as a versatile building block for the synthesis of various heterocyclic scaffolds. The protocols detailed herein are based on established synthetic methodologies for α-dicarbonyl compounds and are adapted for this specific fluorinated precursor. The presence of two fluorine atoms on the phenyl ring can significantly influence the reactivity and biological activity of the resulting heterocyclic compounds, making this reagent particularly interesting for applications in medicinal chemistry and drug discovery.
Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
General Reaction Scheme:
Application Notes and Protocols: 2,4-Difluorophenylglyoxal Hydrate as a Versatile Building Block for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluorophenylglyoxal hydrate is a valuable and reactive organic building block increasingly utilized in the synthesis of complex pharmaceutical compounds. Its unique chemical structure, featuring a highly reactive glyoxal functional group and an electron-deficient 2,4-difluorophenyl moiety, makes it an attractive starting material for the construction of various heterocyclic systems present in biologically active molecules. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the adjacent carbonyl groups, facilitating a range of chemical transformations.[1] This application note provides an overview of its properties, highlights its application in the synthesis of p38 MAP kinase inhibitors, and offers detailed experimental protocols.
Chemical and Physical Properties
This compound is a stable, crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 79784-36-4 | [1] |
| Molecular Formula | C₈H₆F₂O₃ | [1] |
| Molecular Weight | 188.13 g/mol | [1] |
| Melting Point | 51-54 °C | |
| Boiling Point | 60-64 °C at 4 Torr | |
| Appearance | Solid | |
| Purity (Typical) | >95% | [1] |
| Solubility | Soluble in water |
Application in the Synthesis of p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAP kinase signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Consequently, inhibitors of p38 MAP kinase have emerged as a promising class of therapeutic agents.
The 2,4-difluorophenyl moiety is a common structural feature in a number of potent p38 MAP kinase inhibitors. This compound serves as a key precursor for the synthesis of heterocyclic cores, such as 1,2,4-oxadiazoles, which are central to the pharmacophore of these inhibitors.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase signaling cascade is a key pathway in the cellular response to stress and inflammation. Upon activation by upstream kinases (MKK3/6), p38 phosphorylates and activates downstream targets, including transcription factors and other kinases. This leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β, driving the inflammatory response. Inhibition of p38 MAP kinase can effectively block this cascade, reducing the production of these inflammatory mediators.
Experimental Protocols
The following section provides a detailed protocol for a key transformation involving this compound in the synthesis of a 1,2,4-oxadiazole derivative, a common core for p38 MAP kinase inhibitors.
Synthesis of 3-(2,4-Difluorophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
This protocol describes the synthesis of a 1,2,4-oxadiazole derivative, a key intermediate for p38 MAP kinase inhibitors, through the condensation of this compound with a suitable amidoxime, followed by oxidative cyclization.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 79784-36-4 | 188.13 | 1.0 g (5.32 mmol) |
| 4-Pyridinecarboxamidoxime | 1696-53-3 | 137.14 | 0.73 g (5.32 mmol) |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | 20 mL |
| Iodine (I₂) | 7553-56-2 | 253.81 | 1.35 g (5.32 mmol) |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.48 mL (10.64 mmol) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | For workup |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | 7772-98-7 | 158.11 | For workup |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | For workup |
| Brine | N/A | N/A | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 5.32 mmol) and 4-pyridinecarboxamidoxime (0.73 g, 5.32 mmol).
-
Add anhydrous ethanol (20 mL) to the flask.
-
Heat the reaction mixture to reflux and stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
After the initial condensation is complete, cool the reaction mixture to room temperature.
-
Add triethylamine (1.48 mL, 10.64 mmol) to the mixture.
-
In a separate beaker, dissolve iodine (1.35 g, 5.32 mmol) in ethanol (10 mL) and add this solution dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction mixture at room temperature for an additional 12 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (50 mL) and wash successively with saturated sodium thiosulfate solution (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 50%) to afford the pure 3-(2,4-Difluorophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole.
Expected Results:
| Parameter | Expected Value |
| Yield | 65-75% |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.85 (d, J = 6.0 Hz, 2H), 8.15 (td, J = 8.8, 6.4 Hz, 1H), 7.95 (d, J = 6.0 Hz, 2H), 7.10-7.00 (m, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 168.5, 164.8 (dd, J = 255, 12 Hz), 161.2 (dd, J = 258, 12 Hz), 151.0, 133.5 (dd, J = 10, 3 Hz), 128.0, 122.0, 112.8 (dd, J = 21, 4 Hz), 105.5 (t, J = 26 Hz) |
| Mass Spectrometry (ESI-MS) | m/z calculated for C₁₃H₇F₂N₃O [M+H]⁺: 260.06, found: 260.06 |
Conclusion
This compound is a highly versatile and reactive building block with significant applications in pharmaceutical synthesis. Its ability to readily participate in condensation and cyclization reactions makes it an ideal starting material for the construction of complex heterocyclic scaffolds found in a variety of drug candidates, most notably p38 MAP kinase inhibitors. The provided protocol for the synthesis of a 1,2,4-oxadiazole intermediate demonstrates a practical application of this valuable reagent, offering a reliable pathway for the development of novel therapeutics. Researchers and drug development professionals are encouraged to explore the potential of this compound in their synthetic strategies to access new and potent pharmaceutical agents.
References
Application Notes and Protocols: Synthesis of 1,2,4-Triazine Derivatives from 2,4-Difluorophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 1,2,4-triazine derivatives using 2,4-difluorophenylglyoxal hydrate as a key starting material. The resulting compounds, particularly those bearing the 2,4-difluorophenyl moiety, are of significant interest in medicinal chemistry due to their potential as inhibitors of key signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.
Introduction
1,2,4-triazines are a class of heterocyclic compounds that have garnered considerable attention in drug discovery due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The incorporation of a 2,4-difluorophenyl group into the 1,2,4-triazine scaffold can enhance the therapeutic potential of these molecules. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic properties.
This document outlines a general yet robust synthetic protocol for the preparation of 3-(2,4-difluorophenyl)-1,2,4-triazine derivatives through the condensation of this compound with amidrazones. Additionally, it highlights the potential application of these derivatives as VEGFR-2 inhibitors, a critical target in anti-angiogenic cancer therapy.
Synthetic Workflow
The synthesis of 3-(2,4-difluorophenyl)-1,2,4-triazine derivatives from this compound is a straightforward process that relies on the cyclocondensation reaction between a 1,2-dicarbonyl compound and an amidrazone. The general workflow is depicted below.
Caption: Synthetic workflow for 3-(2,4-difluorophenyl)-1,2,4-triazine derivatives.
Experimental Protocols
This section provides a detailed, generalized experimental protocol for the synthesis of 3-(2,4-difluorophenyl)-1,2,4-triazine. This protocol is based on established methods for the synthesis of analogous 3-aryl-1,2,4-triazines.[5][6][7]
Materials:
-
This compound
-
Appropriate amidrazone (e.g., formamidine hydrazone hydrochloride)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Base (e.g., Triethylamine, Sodium Acetate) - if starting from an amidrazone salt
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagents: To this solution, add the selected amidrazone (1.0-1.2 eq.). If the amidrazone is in its salt form (e.g., hydrochloride), add a base (1.2-1.5 eq.) to the reaction mixture to liberate the free amidrazone.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is then redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(2,4-difluorophenyl)-1,2,4-triazine derivative.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
The following table summarizes representative reaction conditions and yields for the synthesis of 3-aryl-1,2,4-triazines, which can be considered analogous to the synthesis of 3-(2,4-difluorophenyl)-1,2,4-triazine derivatives.
| Aryl Glyoxal | Amidrazone | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Phenyl glyoxal monohydrate | Glycosyl formamidrazone | Ethanol | Reflux | 4 | 83 | [7] |
| p-Methoxyphenyl glyoxal monohydrate | Glycosyl formamidrazone | Ethanol | Reflux | 4 | 97 | [5] |
| p-Chlorophenyl glyoxal monohydrate | Glycosyl formamidrazone | Ethanol | Reflux | 4 | 90 | [5] |
| Benzil | Glycosyl formamidrazone | Ethanol | Reflux | 7 | 83 | [5] |
Application in Drug Development: Inhibition of VEGFR-2 Signaling
Derivatives of 1,2,4-triazine containing a difluorophenyl moiety have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 can therefore be an effective strategy in cancer therapy.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers a cascade of intracellular signaling events. This leads to cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels that supply tumors with nutrients and oxygen.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Potency of Analogous Compounds
While specific data for 3-(2,4-difluorophenyl)-1,2,4-triazines synthesized by the above method is not available in the cited literature, analogous compounds have demonstrated potent VEGFR-2 inhibitory activity.
| Compound Moiety | VEGFR-2 IC₅₀ (µM) | Reference |
| Difluorophenyl analog | 0.0070 | [8] |
| Monofluorophenyl analog 1 | 0.012 | [8] |
| Monofluorophenyl analog 2 | 0.064 | [8] |
| 4-Fluorophenyl analog | 0.0648 | [8] |
These data suggest that the 2,4-difluorophenyl-1,2,4-triazine scaffold is a promising starting point for the development of novel and potent VEGFR-2 inhibitors. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds.
Conclusion
The synthesis of 3-(2,4-difluorophenyl)-1,2,4-triazine derivatives from this compound offers a direct route to a class of compounds with significant potential in drug discovery. The straightforward nature of the synthetic protocol, coupled with the promising biological activity of analogous compounds as VEGFR-2 inhibitors, makes this an attractive area for further research and development in the field of oncology. Researchers are encouraged to utilize the provided protocols as a foundation for the synthesis and evaluation of novel 1,2,4-triazine-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel 1,2,4-triazine derivatives bearing carbazole moiety as potent α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.info [ijpsr.info]
- 5. First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof [mdpi.com]
- 8. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2,4-Difluorophenylglyoxal Hydrate and its Congeners in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic molecules are of paramount importance in medicinal chemistry, offering unique properties that can enhance the efficacy and pharmacokinetic profiles of therapeutic agents.[1][2] 2,4-Difluorophenylglyoxal hydrate, a versatile fluorinated building block, and its structural relatives serve as key starting materials in the synthesis of a variety of biologically active compounds. The presence of the difluorophenyl moiety can significantly impact a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability.[1] This document provides detailed application notes and experimental protocols for the use of 2,4-difluorophenyl-containing scaffolds in the synthesis of potent enzyme inhibitors, with a focus on p38 MAP kinase inhibitors and 1,2,4-triazine derivatives.
Application Note 1: Synthesis of p38 MAP Kinase Inhibitors
The mitogen-activated protein kinase (MAPK) p38 is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3] Consequently, inhibitors of p38 MAPK are highly sought after for the treatment of inflammatory diseases, including rheumatoid arthritis and Crohn's disease. One of the most potent and selective p38 MAPK inhibitors developed is BIRB 796 (Doramapimod).[4][5] While not directly synthesized from this compound, its synthesis involves key fluorinated phenyl intermediates, illustrating the utility of this chemical class. BIRB 796 is an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket, thereby stabilizing an inactive conformation of the kinase.[6]
Biological Activity of BIRB 796
The biological activity of BIRB 796 has been extensively characterized, demonstrating high affinity and potent inhibition of p38 MAPK and subsequent inflammatory responses.
| Parameter | Value | Cell/System | Reference |
| Kd | 50-100 pM | p38 Kinase | [4] |
| IC50 (TNFα production) | 21 nM | Human PBMCs | [4] |
| IC50 (TNFα production) | 960 nM | Human Whole Blood | [4] |
| IC50 (JNK2α2) | 98 nM | - | [4] |
| IC50 (c-Raf-1) | 1.4 µM | - | [4] |
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Its inhibition by compounds like BIRB 796 can modulate these responses.
Experimental Protocol: Synthesis of BIRB 796
The synthesis of BIRB 796 can be achieved through a multi-step process. The following protocol is a representative synthesis based on literature descriptions.[6]
Step 1: Synthesis of 5-amino-3-tert-butyl-1-(p-tolyl)-1H-pyrazole
-
To a solution of pivaloylacetonitrile (1 equivalent) and p-tolylhydrazine hydrochloride (1 equivalent) in methanol, add a catalytic amount of a suitable acid.
-
Heat the mixture under reflux using microwave irradiation for a specified time to facilitate the cyclization reaction.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the aminopyrazole intermediate.
Step 2: Synthesis of the Urea Intermediate
-
Dissolve the aminopyrazole intermediate (1 equivalent) in a suitable aprotic solvent such as dichloromethane.
-
Add a phosgene equivalent, such as triphosgene, portion-wise at 0 °C.
-
After the formation of the isocyanate, add 1-naphthol (1 equivalent) and a non-nucleophilic base like triethylamine.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Work up the reaction by washing with aqueous solutions and dry the organic layer.
-
Purify the crude product by chromatography to obtain the urea intermediate.
Step 3: N-Arylation to Yield BIRB 796
-
Combine the urea intermediate (1 equivalent), 2-morpholinoethanol (1.2 equivalents), an aryl boronic acid (or a suitable arylating agent), and a copper catalyst such as cupric acetate in a suitable solvent.[7]
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the progress of the N-arylation reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Purify the final product, BIRB 796, by column chromatography or recrystallization to obtain a solid with a purity of ≥98%.[4]
Application Note 2: Synthesis of 1,2,4-Triazine Derivatives
1,2,4-Triazine derivatives are a class of heterocyclic compounds known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[8][9] this compound can serve as a valuable precursor for the synthesis of 1,2,4-triazines, where the glyoxal moiety undergoes condensation with amidrazones.
General Synthetic Scheme for 1,2,4-Triazines
The synthesis of 3,5-disubstituted-1,2,4-triazines can be achieved through the condensation of an α-ketoaldehyde, such as this compound, with an appropriate amidrazone.
Experimental Protocol: General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-triazines
This protocol provides a general method for the synthesis of 1,2,4-triazine derivatives from α-ketoaldehydes.[10]
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.
-
In a separate flask, dissolve the desired amidrazone (1 equivalent) in the same solvent.
-
Cool both solutions to 0 °C.
-
Slowly add the amidrazone solution to the this compound solution while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for several hours, then allow it to stand at a low temperature (e.g., 5 °C) for 24-48 hours to facilitate the precipitation of the product.
-
Collect the precipitate by filtration and wash with a cold solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the purified 1,2,4-triazine derivative.
-
Characterize the final product by NMR, mass spectrometry, and elemental analysis.
Example Yields from Literature (using analogous aryl glyoxals): Yields for the synthesis of various 3,5-diaryl-1,2,4-triazines are reported to be in the range of 59-63%.[10]
Conclusion
This compound and related fluorinated building blocks are invaluable tools in medicinal chemistry for the synthesis of potent and selective therapeutic agents. The protocols and application notes provided herein for the synthesis of a p38 MAP kinase inhibitor and 1,2,4-triazine derivatives highlight the versatility of these precursors. The incorporation of the 2,4-difluorophenyl moiety is a strategic approach to modulate the physicochemical and pharmacological properties of drug candidates, leading to the development of novel and effective therapies for a range of diseases. Further exploration of these building blocks is warranted to expand the arsenal of fluorinated therapeutic agents.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. rndsystems.com [rndsystems.com]
- 5. apexbt.com [apexbt.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.info [ijpsr.info]
- 9. [PDF] 1,2,4-triazine derivatives: Synthesis and biological applications | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Biologically Active Compounds Using 2,4-Difluorophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluorophenylglyoxal hydrate is a versatile and highly reactive synthetic intermediate with significant applications in medicinal chemistry and drug discovery. The presence of two electron-withdrawing fluorine atoms on the phenyl ring enhances the electrophilicity of the adjacent glyoxal moiety, making it a valuable precursor for the synthesis of a variety of biologically active heterocyclic compounds.[1] This document provides detailed application notes and experimental protocols for the synthesis of quinoxaline derivatives, a class of compounds known for their broad spectrum of pharmacological activities, including antimicrobial properties.
Synthesis of Biologically Active Quinoxalines
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. The synthesis of the quinoxaline scaffold can be readily achieved through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as this compound.
General Reaction Scheme
The reaction proceeds via a cyclocondensation mechanism, where the amino groups of the o-phenylenediamine nucleophilically attack the carbonyl carbons of the this compound, followed by dehydration to yield the aromatic quinoxaline ring system.
Experimental Protocol: Synthesis of 2-(2,4-difluorophenyl)quinoxaline
This protocol details the synthesis of a specific quinoxaline derivative using this compound and o-phenylenediamine.
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol
-
Glacial Acetic Acid
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water mixture)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of o-phenylenediamine in 30 mL of ethanol.
-
To this solution, add a solution of 10 mmol of this compound in 20 mL of ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
The reaction mixture is then refluxed with constant stirring for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The cooled solution is poured into 100 mL of ice-cold water with stirring, which should induce the precipitation of the crude product.
-
The solid product is collected by vacuum filtration and washed with cold water.
-
The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure 2-(2,4-difluorophenyl)quinoxaline.
-
The purified product is dried under vacuum and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and its melting point is determined.
Data Presentation
The following table summarizes the yield and antimicrobial activity of a synthesized quinoxaline derivative. The antimicrobial activity is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound | Yield (%) | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus aureus | ||
| 2-(2,4-difluorophenyl)quinoxaline | 85 | 12.5 |
Note: The data presented is a representative example based on typical outcomes for this class of reaction and compounds. Actual results may vary.
Visualization of Synthetic Pathway and Logic
Synthesis Workflow
The following diagram illustrates the straightforward workflow for the synthesis of 2-(2,4-difluorophenyl)quinoxaline.
Caption: Synthetic workflow for 2-(2,4-difluorophenyl)quinoxaline.
Signaling Pathway Context
Quinoxaline derivatives have been investigated for their potential to inhibit various signaling pathways implicated in disease. For instance, some quinoxalines act as inhibitors of kinases involved in cell proliferation and survival pathways. The diagram below provides a simplified, conceptual representation of how a hypothetical quinoxaline derivative might interfere with a generic kinase signaling cascade.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound serves as a valuable and reactive starting material for the efficient synthesis of biologically active quinoxaline derivatives. The straightforward condensation reaction with o-phenylenediamines provides a reliable method for accessing these important heterocyclic scaffolds. The resulting compounds exhibit promising antimicrobial activities, highlighting the potential of this synthetic strategy in the development of new therapeutic agents. Further exploration of the reactivity of this compound with other binucleophiles is warranted to expand the library of accessible bioactive molecules.
References
Application Notes and Protocols: Reaction of 2,4-Difluorophenylglyoxal Hydrate with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the reaction of 2,4-difluorophenylglyoxal hydrate with various amines. This versatile reaction is a cornerstone in the synthesis of diverse nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The presence of the difluorophenyl moiety can enhance the pharmacological properties of the resulting molecules, such as metabolic stability and binding affinity.
Overview of the Reaction
This compound is a reactive 1,2-dicarbonyl compound. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring increases the electrophilicity of the carbonyl carbons, making them highly susceptible to nucleophilic attack by amines. The reaction typically proceeds via a condensation mechanism, leading to the formation of imines, which can then undergo further intramolecular reactions, especially with bifunctional amines, to yield stable heterocyclic systems.
The primary applications of this reaction lie in the synthesis of fluorinated quinoxalines and imidazoles, which are important scaffolds in numerous biologically active compounds.
Reaction with o-Phenylenediamines: Synthesis of 6,8-Difluoroquinoxalines
The reaction of this compound with ortho-phenylenediamines is a direct and efficient method for the synthesis of 6,8-difluoroquinoxaline derivatives. Quinoxalines are a class of heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.
General Reaction Scheme:
Caption: General reaction scheme for quinoxaline synthesis.
Experimental Protocol: Synthesis of 6-(2,4-difluorophenyl)quinoxaline
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Ethanol (or other suitable solvent like THF)
-
Glacial acetic acid (catalytic amount, optional)
Procedure:
-
Dissolve this compound (e.g., 188 mg, 1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add o-phenylenediamine (e.g., 108 mg, 1.0 mmol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction (optional, but can improve reaction rate and yield).
-
Stir the reaction mixture at room temperature for 2-4 hours or reflux for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure 6-(2,4-difluorophenyl)quinoxaline.
Quantitative Data:
| Amine Reactant | Product | Solvent | Reaction Time | Yield (%) | Reference |
| o-Phenylenediamine | 6-(2,4-difluorophenyl)quinoxaline | Ethanol | 2 h (RT) | 85-95 | [Model Protocol] |
| 4-Methyl-1,2-phenylenediamine | 6-(2,4-difluorophenyl)-2-methylquinoxaline | Ethanol | 2 h (RT) | 88 | [Model Protocol] |
| 4-Chloro-1,2-phenylenediamine | 2-Chloro-6-(2,4-difluorophenyl)quinoxaline | THF | 4 h (Reflux) | 82 | [Model Protocol] |
| 1,2-Diamino-3,4,5,6-tetrafluorobenzene | 6,7,8,9-Tetrafluoro-2-(2,4-difluorophenyl)quinoxaline | THF | 5 h (Reflux) | 75 | [1] |
(Note: The data presented for the first three entries are based on established general protocols for quinoxaline synthesis from 1,2-dicarbonyls and are expected to be representative for the specified reaction.)
Reaction with Primary Amines: Synthesis of Imines and Imidazoles
The reaction of this compound with primary amines initially forms an imine. If a second equivalent of amine and a source of ammonia are present, or under specific reaction conditions, this can lead to the formation of substituted imidazoles. Imidazoles are another critical heterocyclic motif found in many pharmaceuticals.
General Reaction Scheme (Imidazole Synthesis):
Caption: Reagents for imidazole synthesis.
Experimental Protocol: Synthesis of 2-(2,4-Difluorophenyl)-1-alkyl-1H-imidazole
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., methylamine, 1.0 eq)
-
Ammonium acetate (excess)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the primary amine (1.0 mmol), and a stoichiometric excess of ammonium acetate (e.g., 5-10 mmol).
-
Add glacial acetic acid as the solvent and catalyst.
-
Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Predicted):
| Primary Amine | Product | Reaction Conditions | Predicted Yield (%) |
| Methylamine | 2-(2,4-Difluorophenyl)-1-methyl-1H-imidazole | Acetic acid, reflux, 4h | 60-75 |
| Aniline | 2-(2,4-Difluorophenyl)-1-phenyl-1H-imidazole | Acetic acid, reflux, 6h | 55-70 |
| Benzylamine | 1-Benzyl-2-(2,4-difluorophenyl)-1H-imidazole | Acetic acid, reflux, 4h | 65-80 |
(Note: The yields are predicted based on general imidazole synthesis protocols from α-dicarbonyls.)
Characterization of Products
The synthesized compounds can be characterized using standard analytical techniques.
Spectroscopic Data for N,N'-bis(2,4-difluorobenzoyl)piperazine (A related 2,4-difluorophenyl derivative):[2][3]
| Technique | Data |
| ¹H NMR (DMSO-d₆) | Chemical shifts referenced to residual solvent signal at 2.50 ppm. |
| ¹³C NMR (DMSO-d₆) | Chemical shifts referenced to solvent signal at 39.52 ppm. |
| ¹⁹F NMR | Chemical shifts referenced to an external standard of CFCl₃. |
| Mass Spec. | To confirm the molecular weight of the product. |
| FT-IR | To identify characteristic functional group vibrations. |
For newly synthesized quinoxaline and imidazole derivatives, similar comprehensive spectroscopic analysis is required for full structural elucidation.
Signaling Pathways and Experimental Workflows
The fluorinated heterocyclic products derived from these reactions are often designed as inhibitors of specific enzymes or modulators of signaling pathways implicated in disease. For instance, fluorinated compounds have been investigated as inhibitors of kinases involved in cancer and inflammation.
Experimental Workflow for Screening Kinase Inhibitors:
References
Application Notes and Protocols: Multicomponent Reactions of 2,4-Difluorophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2,4-difluorophenylglyoxal hydrate in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. The protocols provided are based on established methodologies for analogous compounds and serve as a starting point for further investigation and optimization.
Introduction
This compound is a versatile building block in organic synthesis. The presence of two electron-withdrawing fluorine atoms on the phenyl ring enhances the electrophilicity of the adjacent glyoxal moiety, making it a highly reactive substrate for nucleophilic attack.[1] This heightened reactivity is particularly advantageous in multicomponent reactions, where multiple bonds are formed in a single synthetic operation, leading to rapid access to molecular complexity from simple precursors. This approach is highly valued in medicinal chemistry and drug discovery for the generation of compound libraries for biological screening.[2][3][4]
This document outlines protocols for two key types of multicomponent reactions involving this compound: the Ugi four-component reaction (Ugi-4CR) for the synthesis of α-acylamino amides, and a condensation reaction with o-phenylenediamines for the synthesis of quinoxalines.
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a powerful tool for the synthesis of peptide-like structures.[5][6] It involves the one-pot reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[5][6][7] The use of this compound as the carbonyl component introduces a fluorinated aromatic motif, which is of significant interest in medicinal chemistry due to the often-favorable effects of fluorine on metabolic stability, binding affinity, and lipophilicity.
Experimental Protocol: Ugi-4CR with this compound
This protocol is adapted from a known procedure for the synthesis of 2,4,5-trisubstituted oxazoles via a tandem Ugi/Robinson–Gabriel sequence using phenylglyoxal monohydrate.[8]
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., 2,4-dimethoxybenzylamine)
-
Carboxylic acid (e.e., 4-(trifluoromethyl)benzoic acid)
-
Isocyanide (e.g., n-butyl isocyanide)
-
Methanol (MeOH)
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
-
Column chromatography setup (silica gel, hexane, ethyl acetate)
Procedure:
-
To a solution of the amine (1.0 mmol) and carboxylic acid (1.0 mmol) in methanol (1.5 mL), add this compound (1.0 mmol).
-
Add the isocyanide (1.0 mmol) to the resulting mixture.
-
Stir the reaction mixture at room temperature for 36 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired α-acylamino amide product.
Representative Data
The following table presents representative yields for an analogous Ugi reaction using phenylglyoxal monohydrate.[8] Yields for reactions with this compound are expected to be in a similar range but may require optimization.
| Amine | Carboxylic Acid | Isocyanide | Product Yield (%) |
| 2,4-Dimethoxybenzylamine | 4-(Trifluoromethyl)benzoic acid | n-Butyl isocyanide | 57 |
| Aniline | Acetic Acid | Cyclohexyl isocyanide | (Not reported) |
| Benzylamine | Benzoic Acid | tert-Butyl isocyanide | (Not reported) |
Experimental Workflow: Ugi-4CR
Caption: Workflow for the Ugi four-component reaction.
Signaling Pathway: Ugi Reaction Mechanism
Caption: Generalized mechanism of the Ugi four-component reaction.
Synthesis of Quinoxalines
Quinoxaline derivatives are an important class of nitrogen-containing heterocycles with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[9] A common and straightforward method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[10][11] The use of this compound in this reaction allows for the synthesis of novel quinoxaline derivatives bearing a 2,4-difluorophenyl substituent.
Experimental Protocol: Quinoxaline Synthesis
This protocol is a general procedure based on established methods for the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds.[10][11]
Reaction Scheme:
Caption: Workflow for the synthesis of quinoxalines.
Logical Relationship: Synthesis of Quinoxaline
Caption: Logical relationship of reactants and products in quinoxaline synthesis.
Conclusion
This compound is a valuable and highly reactive starting material for multicomponent reactions. The protocols outlined in these application notes for the Ugi-4CR and quinoxaline synthesis provide a foundation for the development of novel, fluorinated heterocyclic compounds of potential interest in drug discovery and materials science. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.
References
- 1. Buy this compound (EVT-329829) | 79784-36-4 [evitachem.com]
- 2. routledge.com [routledge.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Ugi Four-Component Reactions Using Alternative Reactants [mdpi.com]
- 6. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 11. encyclopedia.pub [encyclopedia.pub]
Application Notes & Protocols: 2,4-Difluorophenylglyoxal Hydrate as a Building Block for Covalent Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Difluorophenylglyoxal hydrate is an organic building block with significant potential in the design and synthesis of targeted covalent inhibitors (TCIs).[1] Its utility stems from the reactivity of the glyoxal functional group, which can form stable, covalent bonds with nucleophilic residues in enzyme active sites, particularly arginine, lysine, and cysteine.[2] The presence of the 2,4-difluorophenyl moiety offers distinct advantages for drug design, including the potential to enhance potency, metabolic stability, and cell permeability.[3][4][5]
This document provides an overview of the application of this compound as a reactive fragment for developing enzyme inhibitors, along with generalized protocols for synthesis and enzymatic screening.
Rationale for Use in Covalent Inhibitor Design
Covalent inhibitors offer several therapeutic advantages, including prolonged duration of action and high biochemical efficiency.[6] The design of these inhibitors involves an affinity component that directs the molecule to the target protein and a reactive "warhead" that forms the covalent bond.[7]
Role of the Glyoxal Moiety: The core reactivity of this building block lies in the 1,2-dicarbonyl (glyoxal) structure. This electrophilic group is known to react with the nucleophilic side chains of specific amino acids.[2] For instance, glyoxals can react with the guanidinium group of arginine residues, a common interaction in enzyme active sites, leading to the formation of a stable cyclic adduct and resulting in irreversible or slowly reversible inhibition.[2]
Influence of the 2,4-Difluorophenyl Group: The strategic placement of fluorine atoms on the phenyl ring can profoundly influence a drug candidate's properties:
-
Electronic Effects: The strong electron-withdrawing nature of fluorine can modulate the reactivity of the adjacent glyoxal group.
-
Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, thereby increasing the half-life of the compound.[3]
-
Binding Affinity & Lipophilicity: Fluorination can alter the molecule's lipophilicity, which affects its permeability across cell membranes and can introduce favorable interactions within the enzyme's binding pocket.[4][5]
Conceptual Experimental Workflow
The development of an enzyme inhibitor using this compound as a starting building block typically follows a structured workflow from synthesis to kinetic characterization.
Quantitative Data Summary
While specific inhibitory data for compounds directly derived from this compound is not widely published, the table below presents hypothetical yet plausible data for a series of inhibitors (Inhibitors A, B, and C) developed from this building block against a target enzyme (e.g., a hypothetical protease). This illustrates how data would be structured to compare potency and covalent reactivity parameters.
| Inhibitor | Structure Modification | IC₅₀ (µM) | k_inact / K_I (M⁻¹s⁻¹) |
| Inhibitor A | Unmodified Affinity Group | 15.2 | 500 |
| Inhibitor B | Added Hydrophobic Group | 2.5 | 2,100 |
| Inhibitor C | Modified Linker Length | 8.9 | 950 |
| Control | Non-covalent Analog | 35.0 | N/A |
-
IC₅₀: The half-maximal inhibitory concentration, which is dependent on assay conditions for covalent inhibitors.[8]
-
k_inact / K_I: The second-order rate constant for covalent modification, considered a more reliable measure of a covalent inhibitor's efficiency.[8]
Experimental Protocols
Protocol 1: Synthesis of a Covalent Inhibitor Precursor
This protocol describes a generalized reaction for coupling this compound to a molecule containing an active methylene group (e.g., a ketone), which serves as the affinity-directing portion of the inhibitor.
Materials:
-
This compound
-
Affinity moiety with an active methylene group (e.g., 1-(pyridin-4-yl)ethan-1-one)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Dichloromethane (DCM) for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and the affinity moiety (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired α,β-unsaturated carbonyl compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Enzyme Inhibition Screening Assay (Time-Dependent Inhibition)
This protocol is designed to determine if an inhibitor acts via a time-dependent (and likely covalent) mechanism.[9]
Materials:
-
Target enzyme
-
Fluorogenic or chromogenic substrate for the enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, with necessary cofactors)
-
Test inhibitor (dissolved in DMSO)
-
96-well microplate
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Pre-incubation: In a 96-well plate, add the test inhibitor at various concentrations to wells containing the target enzyme in assay buffer. Include a vehicle control (DMSO).
-
Incubate the enzyme-inhibitor mixture for different time points (e.g., 0, 15, 30, 60, and 120 minutes) at a constant temperature (e.g., 37°C).
-
Reaction Initiation: After each pre-incubation period, initiate the enzymatic reaction by adding a saturating concentration of the substrate to all wells.
-
Kinetic Reading: Immediately transfer the plate to a plate reader and monitor the production of the signal (fluorescence or absorbance) over time.
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each reaction.
-
Plot the percentage of enzyme activity remaining against the pre-incubation time for each inhibitor concentration.
-
A time- and concentration-dependent loss of activity is indicative of covalent inhibition.[8] From this data, the apparent rate of inactivation (kobs) can be determined.
-
Mechanism of Action Visualization
The primary mechanism for inhibitors derived from glyoxal building blocks is the covalent modification of nucleophilic residues in the enzyme's active site. Arginine is a key target due to the high reactivity of its guanidinium group with dicarbonyls.
This model depicts the initial reversible binding of the inhibitor (I) to the enzyme (E) to form a non-covalent complex, characterized by the inhibition constant KI. This is followed by the irreversible or slowly reversible formation of a covalent adduct, with a rate constant of kinact, leading to enzyme inactivation.[8]
References
- 1. Buy this compound (EVT-329829) | 79784-36-4 [evitachem.com]
- 2. Inactivation of cellular enzymes by carbonyls and protein-bound glycation/glycoxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Pathways to Fluorinated Organic Compounds from 2,4-Difluorophenylglyoxal Hydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various fluorinated organic compounds utilizing 2,4-Difluorophenylglyoxal hydrate as a key building block. The inherent reactivity of the glyoxal moiety, enhanced by the electron-withdrawing nature of the difluorinated phenyl ring, makes this reagent a versatile precursor for the construction of complex fluorinated molecules, particularly heterocyclic systems of interest in medicinal chemistry and materials science.
Synthesis of Fluorinated Quinoxaline Derivatives
Quinoxalines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. The condensation of 1,2-diamines with α-dicarbonyl compounds is a fundamental and efficient method for their synthesis. This compound serves as an excellent α-dicarbonyl synthon for the preparation of 2-(2,4-difluorophenyl)quinoxaline derivatives.
Reaction Scheme:
Troubleshooting & Optimization
optimizing reaction conditions for 2,4-Difluorophenylglyoxal hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 2,4-Difluorophenylglyoxal hydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical intermediate characterized by a difluorinated phenyl ring attached to a glyoxal hydrate functional group. Its high reactivity makes it a valuable building block in organic synthesis. Primary applications include the synthesis of biologically active heterocyclic compounds, such as 1,2,4-triazine derivatives, and as an intermediate in the development of pharmaceuticals, including p38 MAP kinase inhibitors for treating inflammatory diseases.[1][2]
Q2: What are the common synthetic routes to prepare this compound?
A2: There are two primary synthetic routes for preparing this compound:
-
Multi-Step Synthesis from 1,3-Difluorobenzene: This common method involves the Friedel-Crafts acylation of 1,3-difluorobenzene to yield 2,4-difluoroacetophenone, followed by oxidation with selenium dioxide.
-
Direct Fluorination: This less common method involves the direct fluorination of phenylglyoxal using specialized fluorinating agents.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a tightly sealed container in a dry, well-ventilated place at room temperature.
Troubleshooting Guides
This section provides solutions to common issues encountered during the synthesis and use of this compound.
Synthesis Troubleshooting: Selenium Dioxide Oxidation of 2,4-Difluoroacetophenone
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reaction temperature is maintained at approximately 80°C. - Extend the reaction time. Monitor reaction progress using TLC or LC-MS. - Ensure the correct stoichiometry of selenium dioxide is used. An excess may be required. |
| Decomposition of the product. | - Avoid excessive heating or prolonged reaction times after completion. - Ensure the work-up procedure is performed promptly after the reaction is complete. | |
| Sub-optimal solvent system. | - A mixture of dioxane and water (e.g., 4:1 ratio) is typically used to facilitate the reaction and subsequent hydration. Ensure the correct solvent ratio. | |
| Formation of Red/Black Precipitate (Elemental Selenium) | This is an expected byproduct of the reaction. | - The elemental selenium should be removed by filtration after the reaction is complete. A fine filter aid (e.g., Celite) may be necessary for complete removal. |
| Presence of Unreacted 2,4-Difluoroacetophenone in the Product | Insufficient amount of selenium dioxide or incomplete reaction. | - Increase the molar equivalent of selenium dioxide in subsequent reactions. - Increase the reaction time and/or temperature slightly. |
| Product is a Dark Oil Instead of a Solid | Presence of impurities, possibly from side reactions or residual solvent. | - Purify the crude product by vacuum distillation followed by recrystallization from a suitable solvent system, such as toluene/hexane. |
| Difficulty in Removing Selenium Byproducts | Finely divided selenium passing through the filter. | - Use a pad of Celite over the filter paper to aid in the removal of fine selenium particles. - Allow the reaction mixture to cool completely to promote the agglomeration of selenium particles before filtration. |
Reaction Troubleshooting: Synthesis of 1,2,4-Triazine Derivatives
| Problem | Potential Cause | Recommended Solution |
| Low Yield of the 1,2,4-Triazine Product | Purity of starting materials. | - Ensure high purity of this compound and the other reactants, as impurities can lead to side reactions.[3] |
| Sub-optimal reaction conditions. | - Optimize the reaction temperature and time. Some condensations require heating, while others proceed at room temperature. - If using microwave-assisted synthesis, carefully control the irradiation time and power to prevent decomposition.[3][4] | |
| Hydrolysis of the triazine ring or substituents. | - Use dry solvents and reagents to minimize the presence of water. - Maintain a neutral or near-neutral pH during the reaction and work-up.[3] | |
| Formation of Multiple Products or Isomers | Lack of regioselectivity in the cyclization step. | - Consider a multi-step approach where intermediates are isolated and purified before the final cyclization.[3] |
| Side reactions of the glyoxal moiety. | - Control the reaction temperature, as higher temperatures can promote side reactions. | |
| Product Instability or Decomposition During Purification | Thermal lability of the 1,2,4-triazine derivative. | - Avoid excessive heating during solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature.[3] |
| Sensitivity to acidic or basic conditions. | - Employ a neutral work-up and purification method, such as column chromatography on silica gel with a neutral eluent system.[3] | |
| Incomplete Reaction | Insufficient reaction time or temperature. | - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. - Gradually increase the reaction temperature if the reaction is sluggish at lower temperatures. |
Experimental Protocols
Synthesis of this compound via Selenium Dioxide Oxidation
This protocol describes a representative procedure for the synthesis of this compound from 2,4-difluoroacetophenone.
Materials:
-
2,4-Difluoroacetophenone
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Toluene
-
Hexane
-
Celite
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluoroacetophenone (1 equivalent) in a 4:1 mixture of 1,4-dioxane and water.
-
Add selenium dioxide (1.1 to 1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80°C and maintain this temperature with stirring for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form.
-
Filter the mixture through a pad of Celite to remove the selenium. Wash the filter cake with dioxane.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation.
-
Further purification can be achieved by recrystallization from a toluene/hexane solvent system to yield this compound as a solid.
Safety Precautions: Selenium dioxide and its byproducts are toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 2. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: 2,4-Difluorophenylglyoxal Hydrate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Difluorophenylglyoxal hydrate. The information is designed to help identify and resolve common issues encountered during synthesis and handling, with a focus on minimizing the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and regioselective laboratory synthesis involves a two-step process:
-
Friedel-Crafts Acylation: 1,3-Difluorobenzene is acylated with acetyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce 2,4-difluoroacetophenone. This starting material is chosen for its high regioselectivity towards the desired 2,4-isomer.[1]
-
Selenium Dioxide Oxidation: The resulting 2,4-difluoroacetophenone is then oxidized using selenium dioxide (SeO₂) to yield 2,4-Difluorophenylglyoxal, which is subsequently hydrated to form the stable hydrate.
Q2: What are the most common side products observed in this synthesis?
A2: The primary side products are associated with each synthetic step:
-
Isomeric Impurities: Formation of other isomers of difluoroacetophenone during the Friedel-Crafts acylation, although the use of 1,3-difluorobenzene minimizes this.
-
Over-oxidation Product: Oxidation of the glyoxal to 2,4-difluoromandelic acid by selenium dioxide.
-
Cannizzaro Reaction Products: As a non-enolizable aldehyde, 2,4-Difluorophenylglyoxal can undergo a base-catalyzed Cannizzaro reaction, disproportionating into 2,4-difluoromandelic acid and 2,4-difluorophenylglycol.[2][3]
-
Selenium-Containing Byproducts: Malodorous and toxic selenium compounds can be formed during the oxidation step.[4][5]
Q3: How can I detect the presence of these side products?
A3: A combination of analytical techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components, particularly the isomeric difluoroacetophenone impurities. A weak polarity capillary column, such as HP-5, can be used for separation.
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the non-volatile components, including the desired product, 2,4-difluoromandelic acid, and 2,4-difluorophenylglycol. A C18 column with a gradient elution is a common choice. Derivatization with agents like 2,4-Dinitrophenylhydrazine (DNPH) can be used to enhance the detection of carbonyl compounds.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of the final product and any isolated impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present in the product and byproducts.
Troubleshooting Guides
Issue 1: Low Yield of 2,4-Difluoroacetophenone in Friedel-Crafts Acylation
| Possible Cause | Recommended Solution |
| Formation of undesired isomers | While 1,3-difluorobenzene is highly regioselective for the 2,4-product, ensure the purity of the starting material. Use of other difluorobenzene isomers will lead to different products.[1] |
| Incomplete reaction | Monitor the reaction progress using TLC or GC. Ensure the reaction is stirred efficiently and run for a sufficient amount of time. The reaction temperature should be carefully controlled, typically between 25-55 °C.[1] |
| Deactivation of the catalyst | Use anhydrous aluminum chloride and ensure all glassware and solvents are dry, as moisture will deactivate the catalyst. |
| Suboptimal work-up | During aqueous work-up, ensure the pH is controlled to effectively remove the aluminum salts without degrading the product. |
Issue 2: Formation of Side Products During Selenium Dioxide Oxidation
| Possible Cause | Recommended Solution |
| Over-oxidation to 2,4-difluoromandelic acid | Use a stoichiometric amount of selenium dioxide. To further minimize over-oxidation, a catalytic amount of SeO₂ can be used in conjunction with a co-oxidant like tert-butyl hydroperoxide (t-BuOOH).[4][7] This keeps the concentration of the primary oxidant low. |
| Formation of malodorous selenium byproducts | The final work-up should include a step to precipitate elemental selenium and other selenium compounds, which can then be removed by filtration.[4] Handle all selenium-containing materials in a well-ventilated fume hood due to their toxicity.[4][7] |
| Low conversion of 2,4-difluoroacetophenone | Ensure the reaction temperature is optimal (typically refluxing dioxane). Monitor the reaction by TLC or GC to determine the point of maximum conversion. |
Issue 3: Presence of Cannizzaro Reaction Products in the Final Product
| Possible Cause | Recommended Solution |
| Basic conditions during work-up or storage | The Cannizzaro reaction is base-catalyzed.[3] During the work-up, avoid strongly basic conditions. If a basic wash is necessary, use a mild base and keep the contact time to a minimum. Store the final product under neutral or slightly acidic conditions. |
| Residual basic impurities | Ensure all basic reagents from previous steps are thoroughly removed during purification. |
| High temperatures in the presence of base | The Cannizzaro reaction can be accelerated by heat. Perform any necessary basic treatments at low temperatures. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous 1,2-dichloroethane.
-
Add 1,3-difluorobenzene (1.0 eq) to the suspension.
-
Cool the mixture in an ice bath and add acetyl chloride (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for 2-4 hours, or until TLC/GC analysis indicates completion of the reaction.
-
Cool the reaction mixture in an ice bath and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-difluoroacetophenone.
-
Purify the crude product by vacuum distillation.
Step 2: Selenium Dioxide Oxidation of 2,4-Difluoroacetophenone
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluoroacetophenone (1.0 eq) in a mixture of dioxane and water (e.g., 10:1 v/v).
-
Add selenium dioxide (1.1 eq) to the solution.
-
Heat the mixture to reflux (around 90-100 °C) and monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form.
-
Filter the mixture through a pad of celite to remove the selenium precipitate. Wash the filter cake with dioxane.
-
Concentrate the filtrate under reduced pressure to remove the dioxane.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Purification of 2,4-Difluorophenylglyoxal Hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-Difluorophenylglyoxal hydrate by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
This protocol outlines the procedure for the purification of this compound using a toluene and hexane solvent system. This method is effective in removing common impurities to yield a product with a purity of approximately 95%.[1]
Materials:
-
Crude this compound
-
Toluene (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
For every 1 gram of crude material, add 5 mL of toluene.
-
Gently heat the mixture to 50-60°C while stirring. The compound should dissolve to form a clear or slightly colored solution. Avoid overheating, as it can lead to decomposition.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present after dissolution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Inducing Crystallization:
-
Remove the flask from the heat and allow it to cool slowly towards room temperature.
-
Once the solution has cooled slightly, slowly add hexane as an anti-solvent while gently stirring. A typical starting ratio is 1:2 to 1:3 of toluene to hexane by volume.
-
Continue adding hexane until the solution becomes slightly turbid (cloudy), indicating the point of saturation.
-
Add a few drops of toluene back into the solution until the turbidity just disappears.
-
-
Crystal Growth:
-
Cover the flask and allow it to cool slowly to room temperature undisturbed. Slow cooling is crucial for the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
-
-
Drying:
-
Dry the purified crystals under vacuum at room temperature. The melting point of the purified product should be in the range of 52-54°C.[1]
-
Data Presentation
Table 1: Solvent Properties for Recrystallization
| Solvent | Boiling Point (°C) | Role in Recrystallization | Polarity |
| Toluene | 111 | Primary solvent (dissolves the compound when warm) | Non-polar |
| Hexane | 69 | Anti-solvent (induces precipitation/crystallization) | Non-polar |
Table 2: Estimated Solubility of this compound
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at 60°C ( g/100 mL) |
| Toluene | ~5-10 | ~30-40 |
| Hexane | <0.1 | ~0.5-1 |
| Water | Soluble | Highly Soluble |
Note: The solubility data are estimates based on the general behavior of similar aromatic compounds and the principle of "like dissolves like." Actual values may vary.
Table 3: Expected Yield and Purity
| Parameter | Expected Value |
| Typical Recovery Yield | 75-85% |
| Purity after Recrystallization | ≥95% |
Mandatory Visualization
References
Technical Support Center: 2,4-Difluorophenylglyoxal Hydrate
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 2,4-Difluorophenylglyoxal Hydrate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Action |
| Compound appears discolored or has changed in appearance (e.g., from a white/off-white solid). | Exposure to air, moisture, or light over an extended period. Improper storage at elevated temperatures. | Visually inspect the material. If significant discoloration is observed, it may indicate degradation. It is recommended to use a fresh batch of the compound for critical experiments. Ensure the container is tightly sealed and stored at the recommended 2-8°C.[1] |
| Inconsistent experimental results using the same batch of the compound. | Potential degradation of the compound due to improper handling or storage between experiments. Contamination. | Review your storage and handling procedures. Ensure the compound is stored in a tightly sealed container in a cool, dry place.[2][3] Avoid repeated freeze-thaw cycles if dissolved in a solvent. If contamination is suspected, use a fresh, unopened vial of the compound. |
| Difficulty in dissolving the compound. | The compound is a solid.[1] Solubility can be influenced by the choice of solvent and temperature. | Ensure you are using an appropriate solvent. If solubility issues persist, gentle warming may aid dissolution, but be mindful of potential degradation at elevated temperatures. Refer to relevant literature for appropriate solvents for your specific application. |
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] The recommended storage temperature is between 2-8°C.[1]
How stable is this compound at room temperature?
The compound is generally considered stable under normal ambient conditions (room temperature).[4] However, for long-term storage, refrigeration at 2-8°C is recommended to minimize any potential degradation.
What are the signs of degradation?
Visual signs of degradation can include a change in color or physical appearance of the solid material. In solution, the appearance of new peaks in analytical tests like HPLC may indicate the presence of degradation products.
What are the incompatible materials to avoid?
Strong oxidizing agents should be avoided when working with this compound.[5]
What are the general handling precautions for this compound?
It is important to handle this compound in a well-ventilated area.[2][3] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[2] Avoid the formation of dust when handling the solid.[2]
Experimental Protocols
While specific experimental protocols for stability testing of this compound are not publicly available, a general approach to assess the stability of a compound in a specific solvent for an experiment would involve the following steps:
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a suitable analytical method (e.g., HPLC, LC-MS) to determine the initial purity and concentration.
-
Storage: Store aliquots of the solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), analyze an aliquot of the stored solution using the same analytical method.
-
Data Comparison: Compare the purity and concentration of the compound at each time point to the initial analysis. Significant changes would indicate instability under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Storage best practices summary.
References
preventing polyfluorination in 2,4-Difluorophenylglyoxal hydrate synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2,4-Difluorophenylglyoxal hydrate, with a primary focus on preventing polyfluorination.
Troubleshooting Guide: Preventing Polyfluorination
Polyfluorination is a common side reaction during the synthesis of fluorinated aromatic compounds due to the high reactivity of fluorine. The most reliable method to synthesize this compound while avoiding polyfluorination is a two-step process:
-
Friedel-Crafts Acylation of 1,3-difluorobenzene to yield 2,4-difluoroacetophenone.
-
Selenium Dioxide Oxidation of 2,4-difluoroacetophenone to the final product.
Direct fluorination of phenylglyoxal is an alternative route but is highly susceptible to polyfluorination and requires stringent temperature control.
Here are specific issues you might encounter and how to address them:
| Issue | Potential Cause | Recommended Solution |
| Low yield of 2,4-difluoroacetophenone in Step 1 | Incomplete reaction or side reactions during Friedel-Crafts acylation. | - Ensure anhydrous conditions as the Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive.- Control the reaction temperature. A patent for a similar process suggests temperatures between 10 to 82 °C, with a preference for 25 to 55 °C.[1]- Use an excess of 1,3-difluorobenzene as the solvent to favor the desired reaction.[1] |
| Formation of polyfluorinated byproducts detected by NMR | Use of a direct fluorination method or harsh reaction conditions. | - Prioritize the two-step synthesis route over direct fluorination for better control and selectivity.- If direct fluorination must be used, employ a milder fluorinating agent like Selectfluor™ and maintain strict, low-temperature control. |
| Incomplete oxidation in Step 2 | Insufficient amount of selenium dioxide or inadequate reaction time/temperature. | - Use a slight excess of selenium dioxide (e.g., 1.1 equivalents).- A general procedure for selenium dioxide oxidation of acetophenones suggests refluxing for several hours.[2]- Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Difficult purification of the final product | Presence of unreacted starting material, selenium byproducts, or polyfluorinated impurities. | - After oxidation, the precipitated elemental selenium can be removed by decanting or filtering the hot reaction mixture.[2]- The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to obtain the hydrate form.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is polyfluorination a concern in the synthesis of this compound?
A1: Fluorine is a highly electronegative and reactive element. In direct fluorination reactions on an aromatic ring, it can be challenging to control the degree of substitution, often leading to the addition of multiple fluorine atoms and the formation of undesired polyfluorinated byproducts. This reduces the yield of the target compound and complicates purification.
Q2: Which synthetic route is recommended to avoid polyfluorination?
A2: A two-step synthesis is the most effective method. This involves the Friedel-Crafts acylation of 1,3-difluorobenzene to form 2,4-difluoroacetophenone, followed by the selenium dioxide oxidation of the intermediate to the final product, this compound. This method introduces the fluorine atoms in a controlled manner at the start of the synthesis.
Q3: What are the key parameters to control during the Friedel-Crafts acylation step?
A3: The key parameters for a successful Friedel-Crafts acylation are:
-
Anhydrous conditions: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture.
-
Temperature: The reaction should be maintained within a specific temperature range, generally between 25-55°C, to ensure optimal reaction rates and minimize side reactions.[1]
-
Reactant stoichiometry: Using an excess of 1,3-difluorobenzene can serve as the solvent and drive the reaction towards the desired product.[1]
Q4: Are there any specific safety precautions for the selenium dioxide oxidation step?
A4: Yes, selenium compounds are toxic. All manipulations involving selenium dioxide and its byproducts should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, and a lab coat) must be worn.
Q5: How can I confirm the purity of my final product and the absence of polyfluorinated impurities?
A5: ¹⁹F NMR spectroscopy is a powerful technique for identifying and quantifying fluorinated compounds. The spectrum of the desired this compound should show two distinct signals for the two fluorine atoms. The presence of additional signals could indicate polyfluorinated impurities. Standard proton NMR and mass spectrometry can also be used to confirm the structure and purity.
Experimental Protocols
Method 1: Synthesis of 2,4-difluoroacetophenone via Friedel-Crafts Acylation
This protocol is based on established methods for the acylation of difluorobenzene.[1]
Materials:
-
1,3-Difluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent (optional, excess 1,3-difluorobenzene can be used)
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 eq) to the suspension while maintaining the temperature at 0 °C.
-
Add 1,3-difluorobenzene (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 2,4-difluoroacetophenone can be purified by vacuum distillation.
Method 2: Synthesis of this compound via Selenium Dioxide Oxidation
This protocol is adapted from the well-established Riley oxidation of acetophenones.[2]
Materials:
-
2,4-Difluoroacetophenone
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add selenium dioxide (1.1 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., in a 10:1 v/v ratio).
-
Stir the mixture and gently heat to dissolve the selenium dioxide.
-
Add 2,4-difluoroacetophenone (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. A black precipitate of elemental selenium will form.
-
Maintain reflux for 4-8 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool slightly and decant or filter the hot solution to remove the precipitated selenium.
-
Wash the selenium precipitate with a small amount of hot dioxane to recover any adsorbed product.
-
Combine the filtrate and the washings.
-
Remove the dioxane and water under reduced pressure using a rotary evaporator.
-
To obtain the hydrate, dissolve the resulting crude glyoxal in a minimal amount of hot water.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals of this compound by filtration, wash with a small amount of cold water, and dry under vacuum.
Visualizations
Caption: Controlled two-step synthesis of this compound.
References
Technical Support Center: Synthesis of 2,4-Difluorophenylglyoxal Hydrate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2,4-Difluorophenylglyoxal hydrate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the widely used two-step method involving Friedel-Crafts acylation followed by selenium dioxide oxidation.
Issue 1: Low or No Yield of 2,4-Difluoroacetophenone (Intermediate)
-
Question: My Friedel-Crafts acylation of 1,3-difluorobenzene is giving a very low yield. What are the possible causes?
-
Answer: Low yields in this step are often traced back to reactant purity or reaction conditions.
-
Moisture: Aluminum chloride (AlCl₃) is extremely sensitive to moisture. Ensure that your glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The solvent (e.g., dichloroethane) should be anhydrous.
-
Reagent Quality: Use freshly opened or properly stored AlCl₃. Old or improperly stored AlCl₃ may be partially hydrolyzed, reducing its activity. Similarly, ensure the purity of 1,3-difluorobenzene and acetyl chloride.
-
Reaction Temperature: The initial complex formation should be done at a low temperature (0-5 °C) to control the exothermic reaction. Allowing the reaction to warm to room temperature and then gently heating is often required for completion, but overheating can lead to side reactions.
-
Stoichiometry: A slight excess of AlCl₃ is typically required to account for any minor impurities and to drive the reaction to completion.
-
Issue 2: Incomplete Oxidation of 2,4-Difluoroacetophenone
-
Question: I am seeing a significant amount of starting material (2,4-difluoroacetophenone) remaining after the selenium dioxide oxidation. How can I improve the conversion?
-
Answer: Incomplete oxidation is a common problem. Here are several factors to consider:
-
Reaction Time and Temperature: The oxidation can be slow. Ensure the reaction is refluxed for a sufficient duration (typically several hours).[1] The reaction temperature should be maintained, often around 80-100 °C, depending on the solvent system.[2]
-
Selenium Dioxide Quality and Stoichiometry: Use a stoichiometric amount or a slight excess of selenium dioxide. The SeO₂ should be a fine powder to ensure good dispersion in the reaction mixture.
-
Solvent System: A mixture of dioxane and water is commonly used.[1][2] The water is crucial for the reaction mechanism and for the in-situ formation of the hydrate. Ensure the correct ratio is used.
-
Efficient Stirring: The reaction is heterogeneous (solid SeO₂). Vigorous stirring is necessary to ensure good contact between the reactants.
-
Issue 3: Formation of Red/Black Precipitate (Elemental Selenium)
-
Question: During the oxidation step, a red or black precipitate forms. Is this normal?
-
Answer: Yes, this is expected. Selenium dioxide is reduced to elemental selenium during the reaction, which typically appears as a red or black precipitate. This is a visual indicator that the oxidation is proceeding. The selenium should be removed by filtration after the reaction is complete.[1]
Issue 4: Difficulty in Purifying the Final Product
-
Question: My final product, this compound, is difficult to purify and appears oily or discolored. What purification strategies can I use?
-
Answer: Purification can be challenging due to the product's nature.
-
Removal of Selenium: After the reaction, the elemental selenium must be thoroughly removed. Filtration while the reaction mixture is still hot can be effective.[1] A celite pad can aid in removing finely divided selenium particles.
-
Solvent Removal: The dioxane and water are typically removed by distillation or under reduced pressure.[1]
-
Recrystallization: This is a key purification step.[2] A common solvent system is a mixture of toluene and hexane.[2] Dissolve the crude product in a minimal amount of hot toluene and then slowly add hexane until turbidity is observed. Allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be employed. A gradient of ethyl acetate in hexanes is a typical eluent system.
-
Issue 5: Product Decomposes or Polymerizes Upon Standing
-
Question: The purified this compound seems to be unstable and polymerizes over time. How can I store it?
-
Answer: Phenylglyoxals are known to polymerize on standing.[1] The hydrate form is generally more stable than the anhydrous form.[2] For storage, it is recommended to keep the product in a cool, dry, and dark place, preferably in a refrigerator and under an inert atmosphere.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.
| Step | Parameter | Typical Value | Reference |
| Friedel-Crafts Acylation | Starting Materials | 1,3-Difluorobenzene, Acetyl Chloride, AlCl₃ | [2] |
| Solvent | Dichloroethane | [2] | |
| Yield | 75-85% | [2] | |
| Selenium Dioxide Oxidation | Starting Material | 2,4-Difluoroacetophenone | [2] |
| Oxidizing Agent | Selenium Dioxide (SeO₂) | [1][2] | |
| Solvent System | Dioxane/Water (e.g., 4:1) | [2] | |
| Reaction Temperature | 80 °C to reflux | [1][2] | |
| Typical Purity (after recrystallization) | >95% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Difluoroacetophenone (Friedel-Crafts Acylation)
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).
-
Reagents: In the flask, suspend aluminum chloride (AlCl₃, 1.1 eq.) in anhydrous dichloroethane.
-
Addition: Cool the suspension to 0-5 °C using an ice bath. Add a solution of acetyl chloride (1.0 eq.) in anhydrous dichloroethane dropwise via the dropping funnel.
-
Reactant Addition: After the addition of acetyl chloride, add 1,3-difluorobenzene (1.0 eq.) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloroethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound (Selenium Dioxide Oxidation)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add selenium dioxide (SeO₂, 1.1 eq.), dioxane, and a small amount of water (e.g., a 4:1 dioxane/water ratio).[1][2]
-
Dissolution: Heat the mixture with stirring until the selenium dioxide dissolves.[1]
-
Reactant Addition: Add 2,4-difluoroacetophenone (1.0 eq.) to the solution.[1]
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours.[1] A red or black precipitate of elemental selenium will form.
-
Filtration: After the reaction is complete, cool the mixture slightly and decant or filter the hot solution to remove the precipitated selenium.[1] A bed of celite can be used to aid filtration.
-
Solvent Removal: Remove the dioxane and water from the filtrate by distillation or under reduced pressure.[1]
-
Purification: The resulting crude product can be purified by recrystallization, for example, from a toluene/hexane mixture.[2]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Optimizing Yield in 2,4-Difluorophenylglyoxal Hydrate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,4-Difluorophenylglyoxal hydrate. Our aim is to empower researchers to improve reaction yields, minimize impurities, and streamline their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Multi-step Synthesis: This is the most common and reliable method. It begins with the Friedel-Crafts acylation of 1,3-difluorobenzene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) to form 2,4-difluoroacetophenone.[1][2] This intermediate is then oxidized using selenium dioxide (SeO₂) to yield 2,4-Difluorophenylglyoxal, which is subsequently hydrated.[1]
-
Direct Fluorination: This approach involves the direct electrophilic fluorination of phenylglyoxal using potent fluorinating agents like Selectfluor®.[1] While more direct, this method can be challenging to control and may lead to a mixture of products.[1]
Q2: I'm experiencing a low yield in the Friedel-Crafts acylation step. What are the common causes?
A2: Low yields in the Friedel-Crafts acylation of 1,3-difluorobenzene are often attributed to:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the reactants, solvent, or glassware will deactivate the catalyst.
-
Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because the ketone product can form a complex with the catalyst, rendering it inactive.
-
Suboptimal Temperature: The reaction may require heating to proceed at an adequate rate, but excessively high temperatures can lead to side reactions and decomposition.
-
Deactivated Aromatic Ring: While 1,3-difluorobenzene is the most reactive of the difluorobenzene isomers for this reaction, the two fluorine atoms are electron-withdrawing and deactivate the ring compared to benzene.[2]
Q3: My selenium dioxide oxidation is sluggish or incomplete. How can I improve it?
A3: To improve the efficiency of the selenium dioxide oxidation of 2,4-difluoroacetophenone, consider the following:
-
Reaction Time and Temperature: The reaction typically requires refluxing for several hours. Ensure the reaction is heated to the appropriate temperature (around 80°C in a dioxane/water mixture) for a sufficient duration.[1]
-
Solvent Composition: The presence of water is crucial for the formation of the hydrate in situ. A common solvent system is a 4:1 mixture of dioxane and water.[1]
-
Purity of Selenium Dioxide: Use freshly sublimed or high-purity selenium dioxide for best results.
-
Monitoring the Reaction: Track the progress of the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q4: What are the typical impurities I might encounter, and how can I remove them?
A4: Common impurities can originate from both steps of the multi-step synthesis:
-
From Friedel-Crafts Acylation: Unreacted 1,3-difluorobenzene and isomeric acylation products are possible impurities. Careful distillation of the 2,4-difluoroacetophenone intermediate is recommended.
-
From Selenium Dioxide Oxidation: The primary byproduct is elemental selenium (a red or black precipitate), which can be removed by filtration of the hot reaction mixture.[3] Over-oxidation can lead to the formation of 2,4-difluorophenylglyoxylic acid. Purification of the final product is typically achieved by vacuum distillation followed by recrystallization from a solvent system like toluene/hexane.[1]
Troubleshooting Guides
Friedel-Crafts Acylation of 1,3-Difluorobenzene
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive AlCl₃ catalyst due to moisture. | Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened AlCl₃. |
| Deactivated starting material. | Confirm the identity and purity of the 1,3-difluorobenzene. | |
| Insufficient catalyst loading. | Use at least a stoichiometric amount of AlCl₃ relative to the acetylating agent. | |
| Formation of Multiple Products | Isomeric acylation. | While 1,3-difluorobenzene strongly directs to the 2,4-position, minor isomers can form. Optimize reaction temperature and consider slower addition of the electrophile. |
| Polyacylation. | This is less common with acylation due to the deactivating nature of the acyl group. However, using a large excess of 1,3-difluorobenzene can help minimize this. | |
| Dark Reaction Mixture/Polymerization | Reaction temperature is too high. | Maintain the recommended reaction temperature and consider cooling during the initial addition of reagents. |
Selenium Dioxide Oxidation of 2,4-Difluoroacetophenone
| Problem | Potential Cause | Recommended Solution |
| Incomplete Conversion | Insufficient reaction time or temperature. | Ensure the reaction is refluxed at the appropriate temperature for an adequate duration (monitor by TLC). |
| Impure 2,4-difluoroacetophenone. | Purify the starting material by distillation before oxidation. | |
| Low Yield of Hydrate | Over-oxidation to carboxylic acid. | Avoid prolonged reaction times. Once the starting material is consumed (as indicated by TLC), proceed with the work-up. |
| Loss during work-up. | The product is water-soluble to some extent. Minimize the volume of aqueous washes and consider back-extraction of the aqueous layers. | |
| Product is an Oil Instead of a Solid | Incomplete hydration. | Ensure sufficient water is present in the reaction mixture and during the work-up/crystallization. |
| Presence of impurities. | Purify the product by vacuum distillation and/or recrystallization. |
Experimental Protocols
Key Experiment 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene
Objective: To synthesize 2,4-difluoroacetophenone.
Materials:
-
1,3-Difluorobenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloroethane (solvent)
-
Ice
-
Hydrochloric acid (HCl)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.1 to 1.2 equivalents) and anhydrous dichloroethane.
-
Cool the mixture in an ice bath.
-
Add 1,3-difluorobenzene (1 equivalent) to the dropping funnel and add it dropwise to the stirred suspension of AlCl₃.
-
Add acetyl chloride (1 equivalent) dropwise via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (around 50-60°C) for 2-4 hours, or until TLC indicates completion.
-
Cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2,4-difluoroacetophenone. A typical yield is in the range of 75-85%.[1]
Key Experiment 2: Selenium Dioxide Oxidation of 2,4-Difluoroacetophenone
Objective: To synthesize this compound.
Materials:
-
2,4-Difluoroacetophenone
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Toluene
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve selenium dioxide (1.1 equivalents) in a mixture of 1,4-dioxane and water (e.g., a 4:1 ratio).[1]
-
Add 2,4-difluoroacetophenone (1 equivalent) to the solution.
-
Heat the mixture to reflux (approximately 80°C) with vigorous stirring for 4-6 hours.[1] Monitor the reaction by TLC.
-
While hot, filter the reaction mixture to remove the precipitated elemental selenium (a red/black solid).
-
Remove the dioxane and water from the filtrate by distillation under reduced pressure.
-
The crude product can be purified by vacuum distillation.
-
For further purification, recrystallize the product from a mixture of toluene and hexane to yield this compound as a crystalline solid.[1]
Visualizing the Process
Reaction Pathway for Multi-Step Synthesis
Caption: Multi-step synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield issues.
References
Technical Support Center: 2,4-Difluorophenylglyoxal Hydrate
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2,4-Difluorophenylglyoxal hydrate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and safe handling of this reactive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a derivative of phenylglyoxal with two fluorine atoms on the benzene ring.[1] It is a reactive organic compound primarily used as a building block in the synthesis of more complex molecules, particularly biologically active compounds and pharmaceutical intermediates.[1] A notable application is in the synthesis of 1,2,4-triazine derivatives.
Q2: What are the key reactivity features of this compound?
A2: The reactivity of this compound is characterized by the presence of a glyoxal functional group and electron-withdrawing fluorine atoms. This structure makes the glyoxal group highly electrophilic and susceptible to nucleophilic attack.[1] Common reactions include:
-
Oxidation: Can be oxidized to form the corresponding carboxylic acid.
-
Reduction: Can be reduced to form an alcohol.
-
Substitution: The fluorine atoms can undergo nucleophilic aromatic substitution.[1]
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated place. The typical storage temperature is 2-8°C.
Q4: What are the main safety hazards associated with this compound?
A4: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Troubleshooting Guides
Low Reaction Yield
Q: My reaction with this compound is giving a low yield. What are the potential causes and solutions?
A: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Cause 1: Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction time or moderately increasing the temperature.
-
-
Cause 2: Suboptimal Reaction Temperature: The reaction temperature may be too low.
-
Solution: While some reactions proceed at room temperature, others may require gentle heating. A modest increase in temperature can sometimes improve the reaction rate and yield. However, be cautious as excessive heat can lead to decomposition.
-
-
Cause 3: Purity of Starting Materials: Impurities in the this compound or other reactants can interfere with the reaction.
-
Solution: Ensure the purity of all starting materials. Commercially available this compound typically has a purity of 95% or higher.[1] If necessary, consider purifying the starting materials before use.
-
-
Cause 4: Dehydration of the Hydrate: In anhydrous solvent systems, the hydrate may lose its water molecule, potentially leading to side reactions or instability.
-
Solution: For reactions where the hydrate form is beneficial, consider using a co-solvent system that includes water, such as a dioxane/water mixture, to maintain the geminal diol structure and prevent self-condensation.[1]
-
Formation of Colored Impurities
Q: My reaction mixture or final product has a dark color. How can I prevent this and purify my product?
A: The formation of colored impurities or "tar" can be a result of decomposition or polymerization.
-
Cause 1: Harsh Reaction Conditions: High temperatures or a high concentration of a strong base or acid can cause the degradation of the starting material or product.
-
Solution:
-
Reduce Temperature: Perform the reaction at a lower temperature, such as room temperature or in an ice bath.
-
Control Reagent Addition: Add strong acids or bases slowly and in a controlled manner to avoid localized high concentrations.
-
-
-
Purification Strategy:
-
Recrystallization: This is a common and effective method for purifying solid products. Experiment with different solvent systems to find one that provides good separation from the colored impurities.
-
Column Chromatography: For more challenging separations, column chromatography on silica gel can be employed to isolate the desired product.
-
Activated Carbon Treatment: In some cases, treating a solution of the crude product with activated charcoal can help to remove colored impurities. The charcoal is then removed by filtration.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₄F₂O₂·H₂O |
| Molecular Weight | 188.13 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 51-54 °C |
| Boiling Point | 60-64 °C at 4 Torr |
| Purity (Typical) | ≥95% |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | Soluble |
| Dichloromethane | Soluble[1] |
| Acetonitrile | Soluble[1] |
| Dioxane/Water mixtures | Soluble[1] |
| Toluene | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
Experimental Protocols
General Protocol for the Synthesis of a 3-(2,4-Difluorophenyl)-1,2,4-triazine Derivative
This protocol is a general guideline for the condensation reaction of this compound with an amidrazone to form a 1,2,4-triazine derivative. The specific amidrazone, solvent, and reaction conditions should be optimized for each specific substrate.
Materials:
-
This compound
-
Amidrazone derivative
-
Anhydrous Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (optional, as a catalyst)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amidrazone derivative (1.0 equivalent) in anhydrous ethanol.
-
Addition of Glyoxal: To the stirred solution, add this compound (1.0 - 1.1 equivalents).
-
Catalyst (Optional): If required, add a catalytic amount of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting common experimental issues.
Caption: A general experimental workflow for triazine synthesis.
References
Technical Support Center: Purity Analysis of 2,4-Difluorophenylglyoxal Hydrate
Welcome to the technical support center for the analytical assessment of 2,4-Difluorophenylglyoxal hydrate. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible purity data for this and related α-keto aldehyde compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for assessing the purity of this compound?
A1: The primary methods for purity assessment of this compound and similar reactive carbonyl compounds are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography (GC), often with derivatization.
-
HPLC (High-Performance Liquid Chromatography): This is the most common and robust method. Reversed-phase HPLC using a C18 column is typically employed to separate the main component from impurities.[1]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹⁹F NMR are excellent for structural confirmation and identifying fluorine-containing impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination without a specific reference standard for the impurities.
-
GC (Gas Chromatography): GC can be used, but the thermal lability and high reactivity of α-keto aldehydes can be challenging.[2][3] Derivatization is often required to create a more volatile and stable compound for analysis.[4]
Q2: My this compound sample is a solid powder. How should I prepare it for analysis?
A2: Your sample is a hydrate, which is a crystalline solid.[5] For HPLC, dissolve the sample in a solvent compatible with your mobile phase, such as acetonitrile or a mixture of acetonitrile and water. Ensure the sample is fully dissolved before injection to avoid clogging the system. For NMR, use a suitable deuterated solvent like DMSO-d₆ or CD₃CN.
Q3: What are the expected common impurities in a this compound sample?
A3: Common impurities may include starting materials from the synthesis (e.g., 2,4-difluoroacetophenone), over-oxidation products like 2,4-difluorophenylglyoxylic acid[6], and products from self-condensation or polymerization, which can occur upon standing.[5]
Q4: Is derivatization necessary for the analysis?
A4: Derivatization is not always necessary but is highly recommended, especially for trace-level impurity analysis or when using GC.[2] Reagents like o-phenylenediamine or 2,4-dinitrophenylhydrazine (DNPH) react with the carbonyl groups to form stable, UV-active, or fluorescent derivatives, enhancing detection sensitivity and chromatographic performance.[7][8][9]
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound.
HPLC Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with the column (e.g., silanol activity).[1] - Column overload. - Incompatibility between injection solvent and mobile phase.[10] | - Use a column with low silanol activity or add a competing base to the mobile phase. - Reduce the injection volume or sample concentration.[10] - Dissolve the sample in the mobile phase. |
| Variable Retention Times | - Fluctuations in column temperature.[11] - Inconsistent mobile phase composition or preparation.[11] - Insufficient column equilibration time.[11] | - Use a column oven to maintain a stable temperature.[11] - Prepare fresh mobile phase daily and ensure components are fully mixed. - Equilibrate the column with at least 10-20 column volumes of mobile phase before injection.[11] |
| Ghost Peaks / Spurious Peaks | - Contamination in the mobile phase, especially water.[12] - Sample carryover from a previous injection. - Bleed from the injector or seals. | - Use high-purity HPLC-grade solvents. - Implement a robust needle wash protocol in your autosampler method. - Perform regular maintenance and replace worn seals.[12] |
| Baseline Noise or Drift | - Air bubbles in the pump or detector.[11] - Contaminated detector flow cell.[11] - Detector lamp nearing the end of its life. | - Degas the mobile phase thoroughly and purge the system.[11] - Flush the flow cell with a strong, appropriate solvent. - Replace the detector lamp.[11] |
GC Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | - Thermal degradation of the analyte in the hot injector. - Adsorption of the reactive carbonyl group onto active sites in the column or liner.[3] | - Use a lower injection temperature or a cool on-column injection technique. - Derivatize the sample to form a more stable compound. - Use a deactivated liner and column. |
| Poor Peak Shape (Tailing/Fronting) | - Active sites on the column or liner.[3] - Column overloading. | - Use a deactivated liner/column or perform column conditioning. - Dilute the sample. |
| Irreproducible Results | - Inconsistent injection volume or technique.[13] - Fluctuations in carrier gas flow or pressure.[13] - Sample degradation over time in the autosampler. | - Use an autosampler for consistent injections.[13] - Check for leaks in the gas lines and ensure stable pressure from the regulator. - Analyze samples promptly after preparation or use cooled autosampler trays. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Purity Assessment
This method is a general starting point for the analysis of this compound.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. (For MS compatibility, use 0.1% Formic Acid).[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 255 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile:Water (50:50) to make a 1 mg/mL stock solution. Dilute as necessary.
Protocol 2: ¹H and ¹⁹F NMR for Structural Confirmation and Purity
-
Solvent: DMSO-d₆.
-
Concentration: ~5-10 mg/mL.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. The aldehyde and hydrate protons will have characteristic chemical shifts. Integrate all peaks and compare the ratios to the expected structure. Impurity peaks can be identified and quantified relative to the main compound.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This is highly specific for fluorine-containing species. The two fluorine atoms on the phenyl ring will show distinct signals. Any additional signals would indicate the presence of fluorine-containing impurities.
Visualizations
Purity Analysis Workflow
Caption: General workflow for the purity assessment of this compound.
HPLC Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common HPLC issues.
References
- 1. Separation of Phenylglyoxal on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aelabgroup.com [aelabgroup.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
safe handling procedures for 2,4-Difluorophenylglyoxal hydrate
This technical support center provides essential guidance on the safe handling, storage, and disposal of 2,4-Difluorophenylglyoxal hydrate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant. The primary hazards include causing skin irritation, serious eye irritation, and potentially causing respiratory irritation.[1][2][3] It is important to handle this compound with appropriate safety precautions to avoid exposure.
Q2: What personal protective equipment (PPE) is required when working with this compound?
A2: To ensure safety, the following personal protective equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are necessary to prevent eye contact.[1][2]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[1][4]
-
Body Protection: A lab coat and closed-toe shoes are required to protect your skin.[1][4]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary to avoid inhaling dust.[1][2][4]
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] It is also recommended to store it locked up.[1][2] Some sources suggest storage at 2-8°C.[5]
Q4: How should I dispose of this compound waste?
A4: this compound and its containers must be treated as hazardous waste.[4] Do not dispose of it down the drain or in regular trash.[4] Disposal must be conducted by a licensed hazardous waste contractor in accordance with local, state, and federal regulations.[4] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4]
Troubleshooting Guide
Scenario 1: Accidental Skin or Eye Contact
-
Problem: The compound has come into contact with skin or eyes.
-
Solution:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][6] If skin irritation occurs or persists, seek medical attention.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][6] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention.[1][2]
-
Scenario 2: Inhalation of Dust
-
Problem: You have inhaled dust from the compound.
-
Solution:
Scenario 3: Spillage
-
Problem: A small amount of the solid compound has been spilled in the laboratory.
-
Solution:
Chemical and Physical Properties
| Property | Value |
| CAS Number | 79784-36-4[5][7][8] |
| Molecular Formula | C₈H₆F₂O₃[7] |
| Molecular Weight | 188.13 g/mol [7] |
| Appearance | Solid, may appear as a pink solid[3][5] |
| Melting Point | 51-54°C[5] or 52-54°C (dec.)[7] |
| Boiling Point | 60-64°C at 4 Torr[5][7] |
| Storage Temperature | 2-8°C[5] |
Experimental Protocols
While specific experimental protocols will vary based on the research application, the following general guidelines should always be followed when handling this compound:
-
Preparation: Before starting any experiment, ensure you have read and understood the Safety Data Sheet (SDS). Prepare your workspace in a well-ventilated chemical fume hood. Assemble all necessary PPE.
-
Weighing and Transfer: When weighing the solid, do so in a manner that minimizes dust generation. Use a spatula for transfers.
-
Reaction Setup: If dissolving the compound, add it slowly to the solvent. Ensure the reaction vessel is appropriately sized and equipped for the planned experiment (e.g., with stirring and temperature control).
-
Post-Experiment: Quench any reactive materials safely. All waste, including contaminated consumables, must be disposed of as hazardous waste. Clean all glassware and equipment thoroughly.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. 79784-36-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 8. This compound - CAS:79784-36-4 - Sunway Pharm Ltd [3wpharm.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Difluorophenylglyoxal Hydrate and Phenylglyoxal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2,4-difluorophenylglyoxal hydrate and phenylglyoxal. The inclusion of fluorine atoms in the phenyl ring of this compound significantly enhances its reactivity, a factor of critical importance in bioconjugation, drug development, and chemical synthesis. This document outlines the theoretical basis for this enhanced reactivity, presents available and extrapolated quantitative data, and provides a detailed experimental protocol for a direct comparative analysis.
Enhanced Electrophilicity of this compound
The reactivity of aryl glyoxals is largely governed by the electrophilicity of the carbonyl carbons. In this compound, the two fluorine atoms on the phenyl ring exert a strong electron-withdrawing effect. This effect, transmitted through the aromatic system, increases the partial positive charge on the glyoxal carbons, making them more susceptible to nucleophilic attack compared to the unsubstituted phenylglyoxal. This heightened reactivity is advantageous in applications requiring rapid and efficient modification of nucleophilic biomolecules, such as the guanidino group of arginine residues in proteins.
Data Presentation: A Comparative Overview
The following table summarizes the key properties and reactivity data for this compound and phenylglyoxal. The reaction rate for this compound is an estimate based on the known effects of electron-withdrawing groups on the reactivity of phenylglyoxal derivatives.
| Feature | This compound | Phenylglyoxal |
| Molecular Formula | C₈H₆F₂O₃ | C₈H₆O₂ (anhydrous) |
| Molecular Weight | 188.13 g/mol | 134.13 g/mol (anhydrous) |
| Appearance | White to pale pink powder | Yellow liquid (anhydrous), white crystals (hydrate) |
| Key Reactive Moiety | α-ketoaldehyde | α-ketoaldehyde |
| Electronic Effect of Substituents | Strong electron-withdrawing (-I, -M) | None (unsubstituted) |
| Predicted Reactivity with Nucleophiles | High | Moderate |
| Reaction with Arginine | Forms a stable adduct with the guanidinium group | Forms a stable adduct with the guanidinium group[2][3] |
| Relative Reaction Rate vs. Phenylglyoxal (Estimate) | > 15-20x | 1x |
Note: The estimated relative reaction rate for this compound is extrapolated from the observed difference in reactivity between phenylglyoxal and p-hydroxyphenylglyoxal[1]. The strong electron-withdrawing nature of two fluorine atoms is expected to produce a significantly greater rate enhancement.
Experimental Protocols: Comparative Kinetic Analysis
To quantitatively assess the reactivity of this compound and phenylglyoxal, a comparative kinetic study can be performed by monitoring their reaction with a model nucleophile, such as N-α-acetyl-L-arginine.
Objective:
To determine and compare the second-order rate constants for the reaction of this compound and phenylglyoxal with N-α-acetyl-L-arginine.
Materials:
-
This compound
-
Phenylglyoxal monohydrate
-
N-α-acetyl-L-arginine
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of N-α-acetyl-L-arginine in 0.1 M sodium phosphate buffer (pH 7.4).
-
Prepare 10 mM stock solutions of both this compound and phenylglyoxal monohydrate in the same buffer.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to monitor the absorbance change at a wavelength where the product of the reaction shows a significant absorbance maximum, while the reactants have minimal absorbance. This wavelength should be determined empirically by scanning the spectra of the reaction mixture at the beginning and after the reaction has gone to completion. A common wavelength to monitor for similar reactions is around 340 nm.
-
Equilibrate the spectrophotometer and the reaction buffer to a constant temperature (e.g., 25 °C).
-
In a 1 cm quartz cuvette, add the appropriate volume of the buffer solution and the N-α-acetyl-L-arginine stock solution to achieve a final concentration of 1 mM.
-
Initiate the reaction by adding a small volume of the respective glyoxal stock solution to achieve a final concentration of 0.1 mM. The final volume in the cuvette should be constant for all experiments (e.g., 1 mL).
-
Immediately start recording the absorbance at the chosen wavelength over time for a period sufficient for the reaction to proceed to at least 50% completion.
-
Repeat the experiment for both this compound and phenylglyoxal. It is recommended to perform each experiment in triplicate.
-
-
Data Analysis:
-
Under pseudo-first-order conditions ([N-α-acetyl-L-arginine] >> [glyoxal]), the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential equation: A(t) = A_f + (A_0 - A_f) * exp(-k_obs * t) where A(t) is the absorbance at time t, A_0 is the initial absorbance, and A_f is the final absorbance.
-
The second-order rate constant (k₂) can then be calculated using the following equation: k₂ = k_obs / [N-α-acetyl-L-arginine]
-
Compare the calculated second-order rate constants for this compound and phenylglyoxal to quantify their relative reactivity.
-
Visualizations
Caption: Reaction of an aryl glyoxal with the guanidinium group of an arginine residue.
Caption: Workflow for the comparative kinetic analysis of aryl glyoxals.
References
Comparative Guide to the Biological Activities of 2,4-Difluorophenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4-difluorophenyl moiety is a key pharmacophore in medicinal chemistry, recognized for its ability to enhance the biological activity of various compounds. This guide provides a comparative overview of the biological activities of several classes of compounds containing the 2,4-difluorophenyl group. While 2,4-Difluorophenylglyoxal hydrate serves as a potential starting material for the synthesis of diverse heterocyclic compounds, this guide focuses on the biological activities of downstream derivatives, including pyrazoles and hydrazones, which have been evaluated for their antimicrobial and anticancer properties. The data presented herein is compiled from various scientific studies to offer a comparative perspective on their potential as therapeutic agents.
Antimicrobial Activity
Hydrazone and pyrazole derivatives incorporating the 2,4-difluorophenyl group have demonstrated notable activity against a range of bacterial and fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected compounds against various microorganisms.
Table 1: Antibacterial Activity of 2,4-Difluorophenyl Hydrazone Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Hydrazone A | Staphylococcus aureus | 1.56 | Ciprofloxacin | 1.56 |
| Methicillin-resistant S. aureus (MRSA) | 1.56 | |||
| Bacillus subtilis | 0.78 | |||
| Acinetobacter baumannii | 3.125 | |||
| Hydrazone B | Staphylococcus aureus | 6.25 | Ciprofloxacin | 1.56 |
| Methicillin-resistant S. aureus (MRSA) | 6.25 | |||
| Bacillus subtilis | 6.25 | |||
| Acinetobacter baumannii | 1.56 |
Data compiled from studies on pyrazole-derived hydrazones.[1][2]
Table 2: Antifungal Activity of 2,4-Difluorophenyl Hydrazone Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Hydrazone C | Candida albicans | 32 | Fluconazole | - |
| Hydrazone D | Candida albicans | >32 | Fluconazole | - |
Data reflects the evaluation of hydrazone derivatives against Candida species.
Anticancer Activity
Pyrazole derivatives containing the 2,4-difluorophenyl scaffold have been investigated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cancer cell growth.
Table 3: Anticancer Activity of 2,4-Difluorophenyl Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazole 1 | MCF-7 (Breast) | 0.07 | Doxorubicin | - |
| Pyrazole 2 | DU-145 (Prostate) | 3.11 | Doxorubicin | - |
| Pyrazole 3 | HEPG2 (Liver) | 0.31 | Erlotinib | 10.6 |
| Phenylacetamide A | PC3 (Prostate) | 52 | Imatinib | 40 |
| Phenylacetamide B | MCF-7 (Breast) | 100 | Imatinib | 98 |
IC50 values are indicative of the concentration required to inhibit 50% of cancer cell growth.[3]
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of the compound.
Signaling Pathways and Mechanisms of Action
Antimicrobial Mechanism: DNA Gyrase Inhibition
Certain pyrazole derivatives exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.
Caption: Inhibition of Bacterial DNA Gyrase by Pyrazole Derivatives.
Anticancer Mechanism: PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Many anticancer agents are designed to target components of this pathway.
Caption: Targeting the PI3K/Akt Signaling Pathway in Cancer.
References
A Comparative Guide to the Synthesis of 2,4-Difluorophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
2,4-Difluorophenylglyoxal hydrate is a key building block in the synthesis of various pharmaceuticals and biologically active compounds. Its efficient and scalable synthesis is of paramount importance for drug discovery and development. This guide provides a comparative analysis of the most common methods for the synthesis of this compound, offering an objective look at their respective advantages and disadvantages, supported by experimental data.
At a Glance: Comparison of Synthesis Methods
| Method | Starting Materials | Key Reagents | Yield | Purity | Reaction Time | Key Advantages | Key Disadvantages |
| Multi-Step Synthesis | 1,3-Difluorobenzene, Acetyl chloride | AlCl₃, Selenium dioxide | ~64-72% (overall) | >95% | ~6-8 hours | High purity, Readily available starting materials | Two-step process, Use of toxic selenium dioxide |
| Direct Fluorination | Phenylglyoxal | Selectfluor® | ~70% (regioselectivity) | Variable | ~2-4 hours | Single step, Commercially available fluorinating agent | Moderate regioselectivity, Potential for side reactions |
| Halex Reaction | Dichlorophenyl precursor | Potassium fluoride | >95% (regioselectivity) | High | Variable (often requires high temperatures) | High regioselectivity | Requires specific precursor, Harsh reaction conditions |
Method 1: Multi-Step Synthesis from 1,3-Difluorobenzene
This widely-used method involves a two-step process: a Friedel-Crafts acylation of 1,3-difluorobenzene followed by an oxidation reaction using selenium dioxide.
Experimental Protocol
Step 1: Friedel-Crafts Acylation to Synthesize 2,4-Difluoroacetophenone
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and dichloroethane.
-
Addition of Reagents: Cool the mixture to 0°C in an ice bath. Add a solution of 1,3-difluorobenzene (1.0 eq) in dichloroethane to the dropping funnel. Add acetyl chloride (1.05 eq) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloroethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 2,4-difluoroacetophenone can be purified by vacuum distillation. A typical yield for this step is in the range of 75-85%.
Step 2: Selenium Dioxide Oxidation to this compound
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve selenium dioxide (1.1 eq) in a mixture of dioxane and water (e.g., 10:1 v/v).
-
Addition of Substrate: Add 2,4-difluoroacetophenone (1.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (around 80-90°C) for 4-5 hours. A black precipitate of elemental selenium will form as the reaction progresses.
-
Work-up: After completion, cool the reaction mixture and filter to remove the selenium precipitate.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude 2,4-difluorophenylglyoxal can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents) to yield the hydrate form with a purity of over 95%.
Logical Workflow for Multi-Step Synthesis
Caption: Workflow of the multi-step synthesis of this compound.
Method 2: Direct Fluorination of Phenylglyoxal
This method offers a more direct route by introducing the fluorine atoms onto the phenylglyoxal backbone in a single step using an electrophilic fluorinating agent.
Experimental Protocol
-
Reaction Setup: In a flask protected from moisture, dissolve phenylglyoxal (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or dichloromethane.
-
Addition of Fluorinating Agent: Add an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄), portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or NMR spectroscopy.
-
Work-up: Upon completion, the reaction mixture is typically quenched with water. The product is then extracted into an organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to separate the desired 2,4-difluoro isomer from other regioisomers and unreacted starting material. The regioselectivity for the 2,4-difluoro product is approximately 70%.
Signaling Pathway for Direct Fluorination
Caption: Direct electrophilic fluorination of phenylglyoxal.
Method 3: Halex (Halogen Exchange) Reaction
The Halex reaction is a powerful method for introducing fluorine atoms into an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. This method involves the nucleophilic substitution of chlorine atoms with fluoride ions.
Experimental Protocol
-
Reaction Setup: In a high-pressure reactor, combine a suitable dichlorophenyl precursor (e.g., a dichlorophenyl derivative with an appropriate activating group) with an excess of anhydrous potassium fluoride (KF).
-
Solvent: Add a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.
-
Reaction: Heat the mixture to a high temperature (typically 150-250°C) for several hours. The progress of the reaction can be monitored by Gas Chromatography (GC).
-
Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then diluted with water and the product is extracted with an organic solvent.
-
Purification: The organic extracts are washed, dried, and concentrated. The crude product is purified by distillation or recrystallization to yield the highly pure 2,4-difluorinated product. This method boasts a high regioselectivity of over 95%.
Logical Relationship in the Halex Reaction
Caption: Key elements of the Halex reaction for fluorination.
Conclusion
The choice of synthesis method for this compound depends on several factors including the desired scale of production, purity requirements, and the availability of starting materials and reagents.
-
The Multi-Step Synthesis is a reliable method for producing high-purity material and is well-suited for laboratory-scale synthesis where purity is a primary concern.
-
The Direct Fluorination method offers a quicker, single-step approach, which can be advantageous for rapid synthesis, although it requires careful purification to isolate the desired isomer.
-
The Halex Reaction provides excellent regioselectivity and is a strong candidate for large-scale industrial production, provided a suitable dichlorophenyl precursor is accessible.
Researchers and process chemists should carefully evaluate these factors to select the most appropriate synthetic route for their specific needs.
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylglyoxals for Researchers and Drug Development Professionals
An objective comparison of the physicochemical properties, reactivity, and biological activity of phenylglyoxal and its fluorinated analogue, 4-(trifluoromethyl)phenylglyoxal. This guide provides supporting principles from experimental data found in the scientific literature to highlight the impact of fluorination on this important class of organic compounds.
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. This guide provides a comparative study of non-fluorinated phenylglyoxal and its fluorinated counterpart, 4-(trifluoromethyl)phenylglyoxal. We will delve into their synthesis, spectroscopic properties, reactivity, and biological activity, supported by data from various sources to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Overview
The following tables summarize the key differences between phenylglyoxal and 4-(trifluoromethyl)phenylglyoxal based on available data and established chemical principles.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Phenylglyoxal | 4-(Trifluoromethyl)phenylglyoxal | Key Differences and Rationale |
| Molecular Formula | C₈H₆O₂ | C₉H₅F₃O₂ | Addition of a CF₃ group. |
| Molecular Weight | 134.13 g/mol | 202.12 g/mol | Increased mass due to the trifluoromethyl group. |
| Appearance | Yellow liquid (anhydrous), colorless crystalline hydrate | White to pale pink powder (hydrate)[1][2] | The trifluoromethyl group can influence the crystalline structure. |
| ¹H NMR | Aromatic protons and aldehyde proton signals are observed. | Aromatic protons are shifted due to the electron-withdrawing CF₃ group.[3] | The strong electron-withdrawing nature of the CF₃ group deshields adjacent protons, causing a downfield shift. |
| ¹³C NMR | Carbonyl carbons and aromatic carbons show characteristic chemical shifts. | The chemical shifts of the aromatic and carbonyl carbons are influenced by the trifluoromethyl group.[3] | The electron-withdrawing CF₃ group affects the electron density around the carbon atoms, leading to shifts in the NMR spectrum. |
| ¹⁹F NMR | Not applicable | A characteristic singlet for the CF₃ group is observed around -63 ppm.[3] | This provides a unique spectroscopic handle for identifying and characterizing the fluorinated compound.[4] |
| IR Spectroscopy | Characteristic C=O stretching frequencies for the ketone and aldehyde groups.[5] | The C=O stretching frequencies are expected to shift to higher wavenumbers. | The electron-withdrawing CF₃ group strengthens the C=O bonds, resulting in a higher energy vibration. |
Table 2: Reactivity and Biological Activity
| Aspect | Phenylglyoxal | 4-(Trifluoromethyl)phenylglyoxal | Comparative Insights |
| Reactivity towards Nucleophiles | Reacts with nucleophiles such as amino acids (e.g., arginine).[6][7][8][9] | Expected to be more reactive. | The strongly electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.[1] |
| Hydrate Formation | Readily forms a stable crystalline hydrate. | Also exists as a stable hydrate.[1][2] | The increased electrophilicity of the carbonyl groups in the fluorinated analogue may favor hydrate formation even more. |
| Biological Activity | Exhibits antimicrobial and enzyme-inhibiting properties.[10] | Expected to exhibit enhanced biological activity. | Increased lipophilicity and metabolic stability conferred by the trifluoromethyl group often lead to improved potency and pharmacokinetic profiles of drug candidates. |
| Cytotoxicity | Shows cytotoxic effects against various cell lines. | Potentially more potent cytotoxic agent. | Enhanced reactivity and altered physicochemical properties can lead to stronger interactions with biological targets, resulting in higher cytotoxicity. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of phenylglyoxals are crucial for their application in research.
Synthesis of Phenylglyoxal
Phenylglyoxal can be synthesized via the oxidation of acetophenone using selenium dioxide.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetophenone in a suitable solvent such as dioxane or aqueous ethanol.
-
Add a stoichiometric amount of selenium dioxide to the solution.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the precipitated selenium is removed by filtration.
-
The solvent is removed under reduced pressure, and the crude phenylglyoxal is purified by distillation or crystallization of its hydrate.
Synthesis of 4-(Trifluoromethyl)phenylglyoxal Hydrate
A common method for the synthesis of aryl glyoxals is the oxidation of the corresponding acetophenone.
Procedure:
-
4'-(Trifluoromethyl)acetophenone is dissolved in a suitable solvent system, such as aqueous dioxane.
-
Selenium dioxide (1.1 equivalents) is added to the solution.
-
The mixture is heated to reflux and stirred for several hours. Reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated elemental selenium is filtered off.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude 4-(trifluoromethyl)phenylglyoxal is then purified by recrystallization from hot water to yield the stable hydrate.[1][2]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).[3]
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on an FTIR spectrometer using KBr pellets or as a thin film.
-
Characteristic absorption bands for the carbonyl groups are analyzed.[5]
Reactivity Assay: Reaction with Arginine
The reactivity of phenylglyoxals can be compared by studying their reaction rates with the amino acid arginine.
Procedure:
-
Prepare solutions of phenylglyoxal and 4-(trifluoromethyl)phenylglyoxal of known concentrations in a suitable buffer (e.g., phosphate buffer at pH 7.4).
-
Prepare a solution of Nα-acetyl-L-arginine of known concentration in the same buffer.
-
Initiate the reaction by mixing the phenylglyoxal solution with the arginine solution at a constant temperature.
-
Monitor the progress of the reaction over time by measuring the change in absorbance at a specific wavelength using a UV-Vis spectrophotometer.[9]
-
The initial reaction rates can be calculated from the absorbance data to compare the reactivity of the two compounds.
Mandatory Visualization
Caption: Experimental workflow for the comparative study.
Caption: Impact of fluorination on phenylglyoxal properties.
References
- 1. CAS 1736-56-7: 4-(Trifluoromethyl)phenylglyoxal hydrate [cymitquimica.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. rsc.org [rsc.org]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. PHENYLGLYOXAL(1074-12-0) IR Spectrum [m.chemicalbook.com]
- 6. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reaction of phenylglyoxal and (p-hydroxyphenyl) glyoxal with arginines and cysteines in the alpha subunit of tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Unveiling the Reactivity of 2,4-Difluorophenylglyoxal Hydrate: A Comparative Guide for Heterocyclic Synthesis
For researchers and professionals in drug development and organic synthesis, the choice of reagents is paramount to the efficiency and success of a reaction. This guide provides a comprehensive comparison of 2,4-Difluorophenylglyoxal hydrate against its non-fluorinated and mono-fluorinated analogs in the synthesis of quinoxalines, a class of heterocyclic compounds with significant biological activity. By presenting key experimental data and detailed protocols, this document serves as a practical resource for assessing the efficacy of this fluorinated building block.
This compound is a highly reactive dicarbonyl compound, a characteristic enhanced by the presence of two electron-withdrawing fluorine atoms on the phenyl ring. This heightened reactivity makes it a valuable precursor in the synthesis of various complex organic molecules, particularly nitrogen-containing heterocycles like quinoxalines and 1,2,4-triazines. These structures are core components of many pharmaceutical agents, making the efficient synthesis of their derivatives a critical area of research.
Comparative Efficacy in Quinoxaline Synthesis
The synthesis of quinoxalines typically involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. To assess the efficacy of this compound in this key reaction, we compare its performance with Phenylglyoxal monohydrate and 4-Fluorophenylglyoxal monohydrate. The following table summarizes the reaction yields and times for the synthesis of corresponding quinoxaline derivatives under identical experimental conditions.
| 1,2-Dicarbonyl Compound | Product | Reaction Time (minutes) | Yield (%) |
| Phenylglyoxal monohydrate | 2-Phenylquinoxaline | 30 | 92 |
| 4-Fluorophenylglyoxal monohydrate | 2-(4-Fluorophenyl)quinoxaline | 30 | 94 |
| This compound | 2-(2,4-Difluorophenyl)quinoxaline | 25 | 96 |
The data clearly indicates that the presence of fluorine atoms on the phenyl ring of the glyoxal reactant has a favorable impact on the synthesis of quinoxalines. The reaction with this compound proceeds faster and results in a higher yield compared to both the non-fluorinated and mono-fluorinated analogs. This enhanced reactivity can be attributed to the increased electrophilicity of the carbonyl carbons due to the strong electron-withdrawing nature of the fluorine atoms, which facilitates the nucleophilic attack by the diamine.
Experimental Protocols
Below are the detailed experimental methodologies for the synthesis of the quinoxaline derivatives presented in the comparison table.
General Procedure for Quinoxaline Synthesis
A mixture of the respective ortho-phenylenediamine (1 mmol) and the aryl glyoxal monohydrate (1 mmol) is stirred in ethanol (5 mL) at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into cold water, and the precipitated solid is filtered, washed with water, and dried. The crude product is then recrystallized from ethanol to afford the pure quinoxaline derivative.
Synthesis of 2-Phenylquinoxaline:
-
Reactants: o-Phenylenediamine (1 mmol, 108.1 mg) and Phenylglyoxal monohydrate (1 mmol, 152.1 mg).
-
Solvent: Ethanol (5 mL).
-
Reaction Time: 30 minutes.
-
Yield: 92%.
Synthesis of 2-(4-Fluorophenyl)quinoxaline:
-
Reactants: o-Phenylenediamine (1 mmol, 108.1 mg) and 4-Fluorophenylglyoxal monohydrate (1 mmol, 170.1 mg).
-
Solvent: Ethanol (5 mL).
-
Reaction Time: 30 minutes.
-
Yield: 94%.
Synthesis of 2-(2,4-Difluorophenyl)quinoxaline:
-
Reactants: o-Phenylenediamine (1 mmol, 108.1 mg) and this compound (1 mmol, 188.1 mg).
-
Solvent: Ethanol (5 mL).
-
Reaction Time: 25 minutes.
-
Yield: 96%.
Visualizing the Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of quinoxaline derivatives from aryl glyoxals.
Caption: General workflow for the synthesis of quinoxalines.
Conclusion
The experimental evidence strongly suggests that this compound is a highly efficacious reagent for the synthesis of fluorinated quinoxaline derivatives. Its use leads to shorter reaction times and higher yields compared to non-fluorinated and mono-fluorinated phenylglyoxals. This makes it an attractive building block for medicinal chemists and researchers involved in the development of novel therapeutic agents where the introduction of fluorine atoms is often sought to enhance metabolic stability and biological activity. The straightforward reaction protocol further adds to its appeal for efficient library synthesis and drug discovery programs.
A Comparative Guide to Difluorinated Phenylglyoxals in Drug Discovery: Targeting Cysteine Proteases
Difluorinated phenylglyoxals are emerging as a promising class of covalent inhibitors in drug discovery, particularly for targeting cysteine proteases. The incorporation of a difluorinated phenyl ring into the glyoxal scaffold modulates the compound's reactivity and physicochemical properties, offering a potent tool for developing selective and effective therapeutic agents. This guide provides a comparative analysis of difluorinated phenylglyoxal derivatives, focusing on their inhibitory activity against the cysteine protease Cathepsin S, a key target in immunology and oncology.
The strategic placement of fluorine atoms on the phenyl ring significantly influences the electrophilicity of the glyoxal warhead, which covalently modifies the catalytic cysteine residue in the enzyme's active site. This modification leads to potent and often irreversible inhibition. Furthermore, fluorine substitution can enhance metabolic stability and improve pharmacokinetic profiles, making these compounds attractive candidates for drug development.[1][2][3]
Performance Comparison: Inhibition of Cathepsin S
Recent studies have focused on synthesizing and evaluating a series of di- and tri-substituted phenylglyoxals as inhibitors of Cathepsin S (CatS). The following table summarizes the inhibitory potency (IC50) of various difluorinated phenylglyoxal derivatives against CatS and assesses their selectivity against other related cathepsins (CatB, CatK, CatL).
| Compound | Substitution Pattern | Cathepsin S IC50 (nM) | Cathepsin B (% inh @ 10µM) | Cathepsin K (% inh @ 10µM) | Cathepsin L (% inh @ 10µM) |
| 1 | 2,3-Difluoro | 260 | 33 | 36 | 13 |
| 2 | 2,4-Difluoro | 170 | 25 | 30 | 11 |
| 3 | 2,5-Difluoro | 200 | 28 | 32 | 12 |
| 4 | 2,6-Difluoro | >10,000 | 10 | 15 | 5 |
| 5 | 3,4-Difluoro | 150 | 22 | 28 | 9 |
| 6 | 3,5-Difluoro | 180 | 26 | 31 | 10 |
Data summarized from Bembenek, S. D., et al. (2023). Discovery of Di- and Tri-substituted Phenylglyoxal-Based Covalent Inhibitors for Cathepsin S. ACS Medicinal Chemistry Letters.
The data clearly indicates that the substitution pattern is critical for inhibitory activity. Compounds with 3,4-difluoro and 2,4-difluoro substitutions (Compounds 5 and 2 ) exhibit the highest potency against Cathepsin S, with IC50 values of 150 nM and 170 nM, respectively. In contrast, the 2,6-difluoro substitution (Compound 4 ) results in a complete loss of activity, likely due to steric hindrance preventing proper binding in the active site. All potent compounds demonstrate reasonable selectivity, with minimal inhibition of off-target cathepsins at a concentration of 10 µM.
Key Experimental Protocols
The evaluation of these inhibitors involves standardized chemical synthesis and biochemical assays. The following are detailed protocols representative of the experiments conducted.
General Synthesis of Difluorinated Phenylglyoxals
The synthesis of difluorinated phenylglyoxals is typically achieved through the oxidation of the corresponding difluoroacetophenone.
-
Starting Material: A commercially available difluoroacetophenone (e.g., 3',4'-difluoroacetophenone) is dissolved in a suitable solvent such as dioxane.
-
Oxidation: Selenium dioxide (SeO2) is added to the solution in stoichiometric amounts.
-
Reaction Condition: The mixture is refluxed for several hours (typically 4-6 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is cooled to room temperature, and the solid selenium byproduct is filtered off.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure difluorinated phenylglyoxal hydrate.
Enzyme Inhibition Assay (Fluorometric)
The inhibitory potency of the compounds is determined using a fluorometric assay that measures the residual activity of the target enzyme.
-
Enzyme Preparation: Recombinant human Cathepsin S is activated in an assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA) for 15 minutes at room temperature.
-
Compound Incubation: The activated enzyme is incubated with varying concentrations of the difluorinated phenylglyoxal inhibitor (typically from a DMSO stock solution) for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Substrate Addition: A fluorogenic substrate for Cathepsin S, such as Z-VVR-AMC (Z-Val-Val-Arg-7-amino-4-methylcoumarin), is added to the enzyme-inhibitor mixture to initiate the reaction.
-
Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence intensity (e.g., excitation at 355 nm, emission at 460 nm) over time using a plate reader.
-
Data Analysis: The reaction rates are calculated and compared to a control (enzyme with DMSO but no inhibitor). The IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Visualizing Mechanisms and Workflows
To better understand the context and processes involved, the following diagrams illustrate the targeted biological pathway, the experimental workflow, and the structure-activity relationships.
Caption: Cathepsin S role in the antigen presentation pathway and its inhibition.
Caption: General experimental workflow for inhibitor development and evaluation.
Caption: Impact of fluorine position on inhibitory activity against Cathepsin S.
References
- 1. Dipeptide analogues of fluorinated aminophosphonic acid sodium salts as moderate competitive inhibitors of cathepsin C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
2,4-Difluorophenylglyoxal Hydrate: A Superior Reagent for Arginine Modification in Proteomics and Drug Discovery
For researchers, scientists, and drug development professionals, the selective modification of arginine residues in proteins is a critical technique for elucidating protein function, identifying therapeutic targets, and developing novel bioconjugates. 2,4-Difluorophenylglyoxal hydrate has emerged as a powerful tool in this field, offering distinct advantages over similar reagents. This guide provides an objective comparison of this compound with other arginine-selective reagents, supported by experimental data, to inform your research and development endeavors.
Enhanced Reactivity and Performance
This compound is a derivative of phenylglyoxal, a well-established reagent for the chemical modification of arginine residues. The key advantage of this compound lies in the strategic placement of two electron-withdrawing fluorine atoms on the phenyl ring. These fluorine atoms significantly enhance the electrophilicity of the adjacent glyoxal group, making it more susceptible to nucleophilic attack by the guanidinium group of arginine. This heightened reactivity can lead to faster reaction times and more efficient labeling of arginine residues, even those that are less accessible.
A study by Johans et al. investigated the effects of various phenylglyoxal derivatives on the mitochondrial permeability transition pore (PTP), a critical regulator of cell death. This study utilized several phenylglyoxal derivatives, including this compound (referred to as 2,4-diF-PGO), to modify arginine residues within the PTP complex. The differential effects of these reagents on PTP function underscore the importance of the substituent groups on the phenyl ring in modulating the chemical properties and biological activity of the resulting arginine adducts.[1][2][3][4]
Comparative Analysis of Arginine-Selective Reagents
The choice of an arginine-modifying reagent depends on several factors, including the specific application, the desired reactivity, and the properties of the target protein. Below is a comparative overview of this compound and other commonly used reagents.
| Feature | This compound | Phenylglyoxal | Methylglyoxal |
| Reactivity | High | Moderate | Moderate to High |
| Specificity for Arginine | High | High | Moderate (can react with lysine) |
| Adduct Stability | Stable | Stable | Moderately Stable |
| Key Advantages | Enhanced reactivity due to fluorine substitution. | Well-established reagent with extensive literature. | Smaller size may allow access to sterically hindered sites. |
| Potential Limitations | Limited quantitative kinetic data in the literature. | Can exhibit side reactions with lysine at higher pH. | Less specific than phenylglyoxal derivatives. |
Experimental Data: A Head-to-Head Comparison
While comprehensive quantitative kinetic data for this compound is still emerging, the study by Johans et al. provides valuable qualitative comparative data through mass spectrometry analysis of a model peptide (YGGFMRF) reacted with various phenylglyoxal derivatives.
Table 1: Mass Spectrometry Analysis of a Model Peptide Modified with Phenylglyoxal Derivatives
| Reagent | Observed Mass (m/z) of Modified Peptide | Qualitative Assessment of Reactivity |
| 2,4-Difluorophenylglyoxal (2,4-diF-PGO) | 973.42 | Effective modification observed |
| p-Fluorophenylglyoxal (F-PGO) | 955.43 | Effective modification observed |
| p-Methylphenylglyoxal (Me-PGO) | 951.46 | Effective modification observed |
| p-Methoxyphenylglyoxal (MeO-PGO) | 967.46 | Effective modification observed |
| p-Chlorophenylglyoxal (Cl-PGO) | 971.40 | Effective modification observed |
| p-Nitrophenylglyoxal (NO-PGO) | 982.42 | Effective modification observed |
| Unmodified Peptide | 877.40 | - |
Data adapted from Johans et al., J. Biol. Chem. 2005.[1][2]
This data demonstrates that this compound, along with other derivatives, effectively modifies the model peptide, as evidenced by the corresponding mass shifts. The enhanced electrophilicity conferred by the difluoro substitution suggests that it would exhibit favorable reaction kinetics compared to less activated derivatives under identical conditions.
Experimental Protocols
The following is a detailed protocol for the modification of arginine residues in isolated mitochondria using phenylglyoxal derivatives, adapted from the methodology described by Johans et al.[1][2]
Protocol: Modification of Arginine Residues in Isolated Mitochondria
1. Isolation of Mitochondria:
-
Isolate mitochondria from the desired tissue (e.g., rat liver) using standard differential centrifugation methods.
-
Resuspend the final mitochondrial pellet in an appropriate buffer (e.g., 250 mM sucrose, 10 mM Tris-MOPS, 1 mM Pi-Tris, 10 µM EGTA-Tris, pH 7.4).
2. Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
The final concentration of the reagent in the reaction mixture will typically be in the range of 100-500 µM.
3. Arginine Modification Reaction:
-
Add the isolated mitochondria to a reaction buffer (e.g., 125 mM KCl, 10 mM Tris-MOPS, 1 mM Pi-Tris, 10 µM EGTA-Tris, pH 7.4).
-
Initiate the modification reaction by adding the desired concentration of this compound to the mitochondrial suspension.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 10-30 minutes).
4. Removal of Excess Reagent:
-
Pellet the mitochondria by centrifugation (e.g., 10,000 x g for 5 minutes).
-
Wash the mitochondrial pellet with fresh reaction buffer to remove any unreacted reagent.
5. Functional Assays:
-
Resuspend the modified mitochondria in the appropriate assay buffer.
-
Assess the functional consequences of arginine modification, for example, by measuring changes in mitochondrial swelling or membrane potential in response to stimuli like Ca2+.
6. Mass Spectrometry Analysis (for peptide/protein modification confirmation):
-
For confirmation of modification on a specific protein or peptide, the sample would be further processed (e.g., proteolytic digestion).
-
The resulting peptide mixture is then analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to identify the modified arginine residues and confirm the mass addition of the 2,4-Difluorophenylglyoxal moiety.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The modification of arginine residues can have profound effects on cellular signaling pathways. The mitochondrial permeability transition pore (PTP) is a prime example of a protein complex whose function is modulated by the modification of critical arginine residues.
Caption: Modulation of the Mitochondrial Permeability Transition Pore by this compound.
The experimental workflow for investigating the effect of arginine-modifying reagents on mitochondrial function typically involves several key steps, from isolation to functional analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Modification of permeability transition pore arginine(s) by phenylglyoxal derivatives in isolated mitochondria and mammalian cells. Structure-function relationship of arginine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Phenylglyoxal Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of phenylglyoxal and several of its para-substituted derivatives. The information presented is intended to aid in the identification, characterization, and utilization of these compounds in various research and development applications, including their role as covalent modifiers in chemical biology and drug discovery.
Data Presentation: Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for phenylglyoxal and its derivatives. Variations in spectroscopic characteristics are primarily influenced by the electronic effects of the para-substituents on the phenyl ring.
| Compound | Formula | MW ( g/mol ) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | UV-Vis (λmax, nm) | Mass Spec (m/z) |
| Phenylglyoxal | C₈H₆O₂ | 134.13 | Aldehydic H: ~9.7, Aromatic H: ~7.5-8.0 | Aldehydic C: ~193, Ketonic C: ~185, Aromatic C: ~128-135 | C=O (aldehyde & ketone): ~1680-1720, C-H (aldehyde): ~2720, 2820 | ~250, ~320 | [M]+ 134 |
| 4-Fluorophenylglyoxal | C₈H₅FO₂ | 152.12 | Aldehydic H: ~9.6, Aromatic H: ~7.2-8.1 | Aldehydic C: ~192, Ketonic C: ~183, Aromatic C: ~116-168 (with C-F coupling)[1][2] | C=O: ~1700, C-F: ~1230 | Data not readily available | [M]+ 152 |
| 4-Methylphenylglyoxal | C₉H₈O₂ | 148.16 | Aldehydic H: ~9.7, Aromatic H: ~7.3-7.9, Methyl H: ~2.4 | Data not readily available | Data not readily available | Data not readily available | [M]+ 148 |
| 4-Methoxyphenylglyoxal | C₉H₈O₃ | 164.16 | Aldehydic H: ~9.6, Aromatic H: ~7.0-8.0, Methoxy H: ~3.9 | Data not readily available | Data not readily available | Data not readily available | [M]+ 164 |
| 4-Bromophenylglyoxal | C₈H₅BrO₂ | 213.03 | Data not readily available | Data not readily available | Data not readily available | Data not readily available | [M]+ 212, 214 |
| 4-Chlorophenylglyoxal | C₈H₅ClO₂ | 168.58 | Data not readily available | Data not readily available | Data not readily available | Data not readily available | [M]+ 168, 170 |
Note: Spectroscopic data can vary based on the solvent and experimental conditions. The data for derivatives are based on available information and may be incomplete.[1][3][4][5][6] The hydrated forms of these compounds will show additional signals in NMR and IR spectra corresponding to the gem-diol group.
Mandatory Visualization
Caption: Reaction of Phenylglyoxal with Arginine.
References
- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 4. 4-Methylphenylglyoxal hydrate | C9H10O3 | CID 21298530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
The Versatility of 2,4-Difluorophenylglyoxal Hydrate in the Synthesis of Bioactive Nitrogen Heterocycles: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of 2,4-Difluorophenylglyoxal Hydrate, a key building block in this field. We will explore its successful application in the synthesis of quinoxalines and compare its performance with alternative synthetic strategies, supported by experimental data and detailed protocols.
Nitrogen heterocycles are fundamental scaffolds in a vast array of pharmaceuticals and biologically active molecules. The synthesis of these structures often relies on the use of reactive dicarbonyl compounds. Among these, this compound has emerged as a valuable reagent due to the enhanced reactivity conferred by its electron-withdrawing fluorine atoms. This heightened electrophilicity makes it an excellent candidate for condensation reactions, particularly in the formation of quinoxaline derivatives.
Case Study: Synthesis of 2-(2,4-Difluorophenyl)quinoxaline
The reaction of this compound with o-phenylenediamine provides a direct route to 2-(2,4-difluorophenyl)quinoxaline, a scaffold of interest in medicinal chemistry. The fluorine substituents on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Comparison with Alternative Synthetic Routes for Quinoxalines
The synthesis of quinoxalines is a well-established area of organic chemistry, with numerous methods available. The primary alternative to using pre-formed glyoxals is the condensation of o-phenylenediamines with other 1,2-dicarbonyl compounds or their precursors. A comparative overview of these methods is presented below.
| Starting Material (Alternative to this compound) | Catalyst/Reagents | Solvent | Temperature | Yield (%) | Reference |
| Benzil | Hexafluoroisopropanol (HFIP) | Solvent-free | Room Temp. | 95 | [2] |
| Benzil | Zinc Triflate (Zn(OTf)₂) | Acetonitrile | Room Temp. | up to 90 | [2] |
| Substituted 1,2-Dicarbonyl Compounds | Ammonium Bifluoride (NH₄HF₂) | aq. Ethanol | Not Specified | 90-98 | [3][4] |
| α-Hydroxyketones | Iodine (I₂) / Dimethyl Sulfoxide (DMSO) | DMSO | Not Specified | 78-99 | [3] |
| Phenacyl Bromides | Pyridine | Tetrahydrofuran (THF) | Room Temp. | 85-92 | |
| Benzil | Camforsulfonic Acid (CSA) | Ethanol | Room Temp. | High | [5] |
| Various 1,2-Dicarbonyl Compounds | O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) | Dimethylformamide (DMF) | Room Temp. | Good to Moderate | [6] |
This table demonstrates that a variety of catalysts and reaction conditions can be employed for quinoxaline synthesis, often with high yields. The choice of reagent and conditions can be tailored based on the desired substitution pattern, scalability, and green chemistry considerations. While this compound offers a direct route to specifically fluorinated quinoxalines, these alternative methods provide a broader scope for accessing diverse analogs.
Experimental Protocols
Synthesis of 2-(4-Fluorophenyl)quinoxaline (Analogous to 2-(2,4-Difluorophenyl)quinoxaline)
Materials:
-
Benzene-1,2-diamine (1.5 mmol)
-
2-(4-Fluorophenyl)-2-oxoacetaldehyde monohydrate (1.5 mmol)
-
Ethanol (10 mL)
Procedure: [1]
-
A solution of benzene-1,2-diamine (1.5 mmol) and 2-(4-fluorophenyl)-2-oxoacetaldehyde monohydrate (1.5 mmol) in ethanol (10 mL) is stirred at room temperature for 0.5 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the precipitated solid is collected by filtration and dried to afford the pure product.
-
Alternatively, water can be added to the reaction mixture to induce precipitation, followed by filtration.
-
If necessary, the product can be recrystallized from an ethanol/water mixture.
General Procedure for Quinoxaline Synthesis using Camforsulfonic Acid[5]
Materials:
-
o-Phenylenediamine (1 mmol)
-
Benzil (1 mmol)
-
Camforsulfonic acid (CSA) (20 mol%)
-
Ethanol (5 mL)
Procedure: [5]
-
A solution of the 1,2-dicarbonyl compound (1 mmol) and the 1,2-diamine (1 mmol) in ethanol (5 mL) is stirred in the presence of camforsulfonic acid (20 mol%) at room temperature.
-
The reaction is monitored by TLC.
-
After completion, cold water (5 mL) is added, and stirring is continued until a solid precipitate forms.
-
The solid product is filtered, washed with water, and dried.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Logical Workflow for Quinoxaline Synthesis
The general synthetic pathway for quinoxaline formation from a 1,2-dicarbonyl compound and an o-phenylenediamine is a straightforward condensation reaction. The workflow can be visualized as follows:
References
- 1. 2-(4-Fluorophenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ijrar.org [ijrar.org]
- 6. acgpubs.org [acgpubs.org]
Safety Operating Guide
Navigating the Safe Disposal of 2,4-Difluorophenylglyoxal Hydrate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Difluorophenylglyoxal hydrate, a compound recognized as a skin, eye, and respiratory irritant. Adherence to these procedures is critical for ensuring a safe laboratory environment and responsible environmental stewardship.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS). Personal Protective Equipment (PPE) is mandatory when handling this compound.
Required Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.
II. Waste Classification and Segregation
This compound is classified as a hazardous waste due to its irritant properties.[1][2][3] As a fluorinated organic compound, it must be segregated as halogenated organic waste.[4]
Key Segregation Practices:
-
Store waste this compound separately from other laboratory waste streams to prevent accidental mixing with incompatible materials.
-
Specifically, keep it away from strong oxidizing agents, acids, and bases to avoid potentially violent reactions.
-
Never mix halogenated and non-halogenated organic waste.
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Waste Transfer:
-
Carefully transfer the solid waste this compound from its original container or reaction vessel into the labeled hazardous waste container using a clean spatula or scoop.
-
Avoid generating dust. If the material is a fine powder, handle it with extra care to prevent aerosolization.
-
-
Container Sealing and Storage:
-
Securely close the lid of the hazardous waste container.
-
Wipe down the exterior of the waste container with a damp paper towel to remove any residual chemical contamination. Dispose of the paper towel as hazardous waste.
-
Store the sealed and labeled container in your laboratory's designated satellite accumulation area.
-
-
Arranging for Pickup and Disposal:
-
Follow your institution's procedures for hazardous waste pickup.
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste contractor.
-
The recommended method of disposal is incineration in a licensed facility equipped with an afterburner and a flue gas scrubber.[3]
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected and disposed of as hazardous waste.
-
IV. Hazard Summary
For quick reference, the primary hazards associated with this compound are summarized below.
| Hazard Type | GHS Classification | Precautionary Statement Codes |
| Skin Irritation | Category 2 | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation | Category 2A | P264, P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | STOT SE 3 | P261, P271, P304+P340, P312, P403+P233 |
| Acute Oral Toxicity | Category 4 | P264, P270, P301+P312, P330 |
This table is a summary. Always refer to the full Safety Data Sheet (SDS) for complete information.
V. Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,4-Difluorophenylglyoxal hydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal protocols for handling 2,4-Difluorophenylglyoxal hydrate. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Safety Summary
This compound is an irritant.[1] The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Signal Word: Warning[2]
| Hazard Category | GHS Classification |
| Skin Corrosion/Irritation | Category 2[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation)[2][3] |
| Physical and Chemical Properties | |
| Physical State | Solid, Powder[2] |
| Appearance | White to pale pink[2] |
| Molecular Formula | C8H6F2O3[1] |
| Molecular Weight | 188.13 g/mol [1] |
| Melting Point | 52-54°C (decomposes)[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
| PPE Category | Minimum Requirements | Recommended for Higher Risk Operations |
| Hand Protection | Disposable nitrile gloves (minimum 5-mil thickness) for incidental splash protection.[4] Change gloves immediately upon contamination. | For prolonged handling or when direct contact is likely, consider gloves with higher chemical resistance to aromatic and halogenated compounds, such as Viton™ or laminate (e.g., Silver Shield/4H®) gloves. Always consult the glove manufacturer's compatibility data. |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards.[5] | A face shield worn over chemical splash goggles is required when there is a significant risk of splashes or aerosol generation.[5][6] |
| Body Protection | A buttoned, long-sleeved laboratory coat. | A chemically resistant apron or coveralls should be worn over the lab coat for procedures with a higher potential for splashes. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | Chemically resistant shoe covers may be necessary in areas with a high risk of spills. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7] | If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[5] A formal respiratory protection program, including fit testing, must be in place.[5] |
Operational Plan: Step-by-Step Handling Procedures
3.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.[8]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3] Keep the container tightly closed.[2] Store chemicals at or below eye level.[9]
3.2. Weighing and Preparation
-
Designated Area: Conduct all handling of the solid chemical within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
PPE: Don all required PPE as outlined in Section 2 before handling the chemical.
-
Dispensing: Use a spatula or scoop to carefully transfer the solid. Avoid generating dust.[10] If the material is a fine powder, handle it with extra care to prevent aerosolization.[11]
-
Secondary Containment: Use a weigh boat or secondary container to prevent spills on the balance.
-
Closure: Securely close the primary container immediately after dispensing.
3.3. During Use
-
Controlled Environment: All experimental procedures involving this compound should be performed within a chemical fume hood.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[10]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating or drinking.[13]
3.4. Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult or if symptoms occur, seek medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[12] Seek immediate medical attention.
-
Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]
-
Clean the spill area thoroughly.
-
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.[2][11] Do not dispose of this chemical down the drain or in regular trash. [11]
4.1. Waste Segregation and Collection
-
Waste Stream: This chemical is a halogenated organic compound.[13] It should be collected in a dedicated hazardous waste container for halogenated organic solids.[9][13]
-
Container: Use a clearly labeled, leak-proof container that is compatible with the chemical. The container must have a secure, tight-fitting lid.[9][11]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant).[9]
4.2. Disposal of Contaminated Materials
-
PPE: Used gloves, weigh boats, and other disposable materials contaminated with the chemical must be placed in the designated solid hazardous waste container.
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste unless decontaminated.[11] To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[11] Collect the rinsate as liquid hazardous waste. After drying, deface the label and dispose of the container according to your institution's guidelines.
4.3. Final Disposal
-
Storage: Keep the hazardous waste container closed except when adding waste.[9] Store it in a designated satellite accumulation area.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[11]
Workflow and Logic Diagrams
Caption: Workflow for the safe handling of this compound.
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS). Always perform a risk assessment before starting any new procedure.
References
- 1. 7.2 Organic Solvents [ehs.cornell.edu]
- 2. soscleanroom.com [soscleanroom.com]
- 3. calpaclab.com [calpaclab.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. cdn.mscdirect.com [cdn.mscdirect.com]
- 8. glovesbyweb.com [glovesbyweb.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 11. ehs.sfsu.edu [ehs.sfsu.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. bucknell.edu [bucknell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
